molecular formula C24H23FN4O3 B15573272 Pasodacigib CAS No. 2648721-77-9

Pasodacigib

货号: B15573272
CAS 编号: 2648721-77-9
分子量: 434.5 g/mol
InChI 键: MOHUWNQEDDJZJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pasodacigib is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2648721-77-9

分子式

C24H23FN4O3

分子量

434.5 g/mol

IUPAC 名称

6-fluoro-1-methyl-4-[4-(5-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H23FN4O3/c1-13-3-6-19-17(11-13)27-23(32-19)14-7-9-29(10-8-14)21-16-12-15(25)4-5-18(16)28(2)24(31)20(21)22(26)30/h3-6,11-12,14H,7-10H2,1-2H3,(H2,26,30)

InChI 键

MOHUWNQEDDJZJK-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Pasodacigib: A Technical Deep Dive into its Mechanism of Action as a Diacylglycerol Kinase Alpha Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pasodacigib (BAY 2862789) is an orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKα), a critical negative regulator of T cell receptor (TCR) signaling. By targeting DGKα, this compound aims to enhance anti-tumor immunity by promoting T cell activation, proliferation, and effector functions. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways, preclinical data on related DGKα inhibitors, and relevant experimental methodologies.

Introduction: The Role of DGKα in Immune Regulation and Oncology

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial switch in lipid-mediated signal transduction. Within this family, DGKα is highly expressed in T lymphocytes and plays a pivotal role in downregulating T cell responses. In the tumor microenvironment, sustained TCR signaling is often suppressed, leading to T cell anergy or exhaustion. DGKα contributes to this immunosuppressive state by limiting the availability of DAG, a key second messenger that activates downstream pathways essential for T cell activation.

Furthermore, DGKα is overexpressed in various cancer types, where it can contribute to tumor cell survival, proliferation, and resistance to apoptosis. Therefore, inhibition of DGKα presents a dual-pronged therapeutic strategy: directly targeting cancer cell survival and reversing T cell dysfunction to enhance anti-tumor immunity. This compound has emerged as a clinical candidate based on this rationale and is currently undergoing Phase 1 clinical evaluation for advanced solid tumors (NCT05858164).

Molecular Mechanism of Action

This compound functions as a competitive inhibitor of DGKα, preventing the conversion of DAG to PA. This leads to an accumulation of DAG at the immunological synapse, thereby amplifying and sustaining TCR signaling.

Impact on T Cell Signaling Pathways

The primary mechanism of action of this compound is the potentiation of T cell activation. Upon TCR engagement, phospholipase C-γ1 (PLC-γ1) is activated, leading to the generation of DAG and inositol (B14025) trisphosphate (IP3). DAG recruits and activates several key signaling proteins, including:

  • Protein Kinase C theta (PKCθ): A critical component for the activation of the NF-κB pathway, which promotes T cell survival and cytokine production.

  • Ras guanyl nucleotide-releasing protein 1 (RasGRP1): Activates the Ras-MAPK pathway, leading to the expression of genes involved in T cell proliferation and differentiation.

  • Other C1 domain-containing proteins: These proteins are involved in various aspects of T cell function, including cytoskeletal rearrangement and adhesion.

By inhibiting DGKα, this compound ensures a sustained DAG signal, leading to prolonged activation of these downstream pathways. This results in enhanced T cell proliferation, increased production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a more robust cytotoxic T lymphocyte (CTL) response against tumor cells.

Pasodacigib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLC-γ1 TCR->PLCg1 Activation DAG DAG PLCg1->DAG Generates DGKa DGKα DAG->DGKa PKCtheta PKCθ DAG->PKCtheta Activates RasGRP1 RasGRP1 DAG->RasGRP1 Activates PA PA DGKa->PA Phosphorylates This compound This compound This compound->DGKa Inhibits NFkB NF-κB Pathway PKCtheta->NFkB RasMAPK Ras-MAPK Pathway RasGRP1->RasMAPK Tcell_Activation T Cell Activation (Proliferation, Cytokine Release) NFkB->Tcell_Activation RasMAPK->Tcell_Activation

Caption: this compound's inhibition of DGKα enhances T cell activation.

Preclinical Data (Representative DGKα Inhibitors)

While specific preclinical data for this compound is not publicly available, studies on other novel, potent, and selective DGKα inhibitors provide insight into the expected pharmacological profile. The following table summarizes in vitro potency data for representative DGKα inhibitors.

CompoundTargetAssay TypeIC50 (nM)IL-2 Induction EC50 (nM)Fold Induction (IL-2)Reference
Compound 1 DGKαEnzymatic0.0887215[1]
Compound 2 DGKαEnzymatic0.11137113[1]
Compound 4 DGKαEnzymatic0.27--[1]

Note: These compounds are not this compound but represent the current state of drug discovery for DGKα inhibitors.

Experimental Protocols

The following are representative protocols for key assays used in the preclinical evaluation of DGKα inhibitors.

DGKα Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DGKα.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where DGKα phosphorylates DAG to PA using ATP as a phosphate (B84403) donor. The amount of ADP is measured using a luminescence-based assay.

Materials:

  • Recombinant human DGKα enzyme

  • Diacylglycerol (DAG) substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (e.g., this compound)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the DGKα enzyme, kinase buffer, and the test compound.

  • Initiate the kinase reaction by adding a mixture of DAG substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

DGKa_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Compound) Start->Prepare_Reagents Add_to_Plate Add Enzyme, Buffer, and Test Compound to 96-well Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Initiate Reaction (Add DAG and ATP) Add_to_Plate->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Measure ADP (ADP-Glo) Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a DGKα enzymatic activity assay.
T Cell Activation Assay (IL-2 Production)

This assay assesses the ability of a DGKα inhibitor to enhance T cell activation by measuring the production of IL-2.

Principle: Human peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells. In the presence of a DGKα inhibitor, the activation is expected to be enhanced, leading to increased IL-2 production, which is measured by ELISA.

Materials:

  • Human PBMCs

  • RPMI 1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • Test compound (e.g., this compound)

  • Human IL-2 ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate the PBMCs in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value for IL-2 induction.

In Vivo Efficacy Models

The anti-tumor efficacy of DGKα inhibitors is typically evaluated in syngeneic mouse tumor models or in humanized mouse models bearing human tumor xenografts.

Example Model: MC38 Colon Adenocarcinoma Model

  • Animal: C57BL/6 mice.

  • Tumor Implantation: Subcutaneous injection of MC38 cells.

  • Treatment: Once tumors are established, mice are treated with the DGKα inhibitor (e.g., via oral gavage), a vehicle control, and potentially in combination with other immunotherapies like anti-PD-1 antibodies.

  • Endpoints: Tumor growth is monitored over time. At the end of the study, tumors and spleens may be harvested for analysis of the tumor microenvironment and systemic immune responses (e.g., flow cytometry for tumor-infiltrating lymphocytes).

Conclusion

This compound represents a promising novel approach in cancer immunotherapy by targeting DGKα to unleash the full potential of the anti-tumor T cell response. Its mechanism of action, centered on the amplification of TCR signaling through the accumulation of DAG, has a strong scientific rationale. Preclinical studies with related DGKα inhibitors have demonstrated potent enzymatic and cellular activity. The ongoing clinical evaluation of this compound will be crucial in determining its safety, tolerability, and efficacy in patients with advanced solid tumors. The data generated from these trials will provide valuable insights into the therapeutic potential of DGKα inhibition in oncology.

References

Pasodacigib: A Technical Whitepaper on a Novel Diacylglycerol Kinase Alpha (DGKA) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pasodacigib (also known as BAY 2862789) is an investigational, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKA).[1][2] Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), this compound is currently in Phase 1 clinical development for the treatment of advanced solid tumors (NCT05858164).[2][3][4] DGKA is a critical enzyme that phosphorylates diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as a key regulator of intracellular signaling pathways.[3][5][6] By inhibiting DGKA, this compound aims to enhance anti-tumor immunity through the activation of T-cells and may also exert direct anti-proliferative effects on cancer cells.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental methodologies.

Introduction to DGKA and Its Role in Cancer

Diacylglycerol kinase alpha (DGKA) is one of ten isoforms of the DGK enzyme family, which play a crucial role in lipid signaling.[3][6] DGKA catalyzes the conversion of the second messenger diacylglycerol (DAG) into phosphatidic acid (PA).[3][5] This enzymatic reaction has profound effects on cellular signaling:

  • Downregulation of DAG-mediated pathways: By consuming DAG, DGKA attenuates the signaling cascades dependent on this lipid messenger, most notably the pathways involving protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs).[5][6][7] In T-cells, this leads to a dampening of the T-cell receptor (TCR) signaling, which can result in a state of anergy or functional inactivation.[1][8]

  • Upregulation of PA-mediated pathways: The product of the DGKA reaction, PA, is itself a signaling molecule that can activate downstream effectors such as the mechanistic target of rapamycin (B549165) (mTOR) and regulate other oncogenic pathways.[1][3]

In the context of oncology, DGKA is a compelling therapeutic target for two primary reasons:

  • Immune Modulation: DGKA is highly expressed in T-lymphocytes and is a key negative regulator of TCR signaling.[1][3] Tumors can exploit this pathway to create an immunosuppressive microenvironment. Inhibition of DGKA in T-cells leads to an accumulation of DAG, which enhances and sustains TCR signaling, promoting T-cell activation, proliferation, cytokine production, and ultimately, a potent anti-tumor immune response.[1][2]

  • Direct Anti-Tumor Effects: DGKA is overexpressed in various cancer types, including glioblastoma and melanoma, where it contributes to cell survival, proliferation, and resistance to apoptosis.[1][3][9] Therefore, inhibiting DGKA may also have a direct cytotoxic or cytostatic effect on tumor cells.[2]

This compound (BAY 2862789)

This compound is a potent and selective inhibitor of the DGKA isoenzyme.[1][2]

Chemical Properties
PropertyValueReference
Chemical Formula C₂₄H₂₃FN₄O₃[10]
Molecular Weight 434.47 g/mol [10]
Alias BAY 2862789[2][3]
Bioavailability Orally bioavailable[1]
Mechanism of Action

This compound competitively binds to and blocks the activity of DGKA.[1] This inhibition prevents the conversion of DAG to PA, leading to the accumulation of DAG in the cell membrane.[2] The primary consequences of this action, particularly in T-cells, are the enhancement of TCR signaling, restoration of T-cell function, and the promotion of a cytotoxic T-lymphocyte response against tumor cells.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant DGKA inhibitors.

Table 1: In Vitro Potency of this compound
CompoundTargetAssay TypeValueEquivalent IC₅₀Reference
This compoundhDGKABiochemicalpIC₅₀ = 9.30.5 nM[2]
Table 2: In Vitro Potency of Other Notable DGKA Inhibitors
CompoundTarget(s)IC₅₀NotesReference
ISM4312AhDGKA120 pMHigh selectivity over other kinases and 5-HT receptors.[10]
Compound 16hDGKA1.1 nMGood oral bioavailability in mice.[11]
R59022Type I DGK~18-25 µMPoor selectivity and in vivo properties.[12]
R59949Type I DGK~18 µMPoor selectivity and in vivo properties.[12]

Preclinical and Clinical Development

This compound has demonstrated significant anti-tumor efficacy in preclinical syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[2] These promising preclinical results have supported its advancement into clinical trials.[2]

A first-in-human, Phase 1 dose-escalation study (NCT05858164) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[5][13] The trial is active but is no longer recruiting participants.[5] As of late 2025, the results of this study have not been publicly disclosed.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on the literature for DGKA inhibitor evaluation, the following sections describe representative methodologies.

Biochemical DGKA Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of DGKA by measuring the amount of ADP produced during the phosphorylation of DAG. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[14][15]

Principle: The assay is performed in two steps. First, the DGKA enzyme, lipid substrate (DAG), ATP, and the test inhibitor are incubated together. The DGKA reaction produces ADP. In the second step, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the produced ADP back into ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the initial DGKA activity.

Materials:

  • Recombinant human DGKA enzyme

  • DGKA Reaction Buffer (containing buffer salts, DTT, and MgCl₂)

  • 1,2-dilauroyl-sn-glycerol (DLG) as substrate[14]

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the DGKA enzyme, substrate (DLG), and reaction buffer to the wells of the assay plate.

  • Add the diluted test inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete excess ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based T-Cell Activation Assay (IL-2 Production)

This assay measures the ability of a DGKA inhibitor to enhance T-cell activation, using the production of Interleukin-2 (IL-2) as a primary readout.[10][16]

Principle: Primary human T-cells (or a T-cell line like Jurkat) are stimulated through their TCR (e.g., using anti-CD3/CD28 antibodies). In the presence of a DGKA inhibitor, the TCR signaling is potentiated, leading to increased production and secretion of IL-2 into the cell culture supernatant. The amount of secreted IL-2 is then quantified using an ELISA.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • T-cell enrichment kit (optional)

  • RPMI-1640 culture medium supplemented with FBS, L-glutamine, and antibiotics

  • Anti-CD3 and anti-CD28 antibodies

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • (Optional) Purify CD4+ or CD8+ T-cells using a negative selection kit.

  • Coat the wells of a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells to remove unbound antibody.

  • Resuspend the T-cells in culture medium and add them to the coated wells.

  • Add soluble anti-CD28 antibody to the wells.

  • Add serial dilutions of the test inhibitor. Include a DMSO vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatant from each well.

  • Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Plot the IL-2 concentration against the inhibitor concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

Signaling Pathways

DGKA_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR PLCg PLCγ TCR->PLCg PIP2 PIP2 PLCg->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGKA DGKA DAG->DGKA PKC PKC / RasGRP DAG->PKC PA Phosphatidic Acid (PA) DGKA->PA ATP->ADP mTOR mTOR PA->mTOR Activation T-Cell Activation (Proliferation, Cytokines) PKC->Activation This compound This compound This compound->DGKA Experimental_Workflow Start Start: Candidate Inhibitor Biochem Biochemical Assay (e.g., ADP-Glo) Start->Biochem Potency Determine IC₅₀ Biochem->Potency Cellular Cell-Based Assay (e.g., T-Cell Activation) Potency->Cellular Potent compounds Function Confirm Cellular Activity (EC₅₀) Cellular->Function Invivo In Vivo Efficacy (Syngeneic Mouse Model) Function->Invivo Active compounds Efficacy Evaluate Anti-Tumor Activity (TGI) Invivo->Efficacy Clinical Clinical Trials (Phase 1) Efficacy->Clinical Efficacious compounds End Endpoint: Clinical Candidate Clinical->End Logical_Relationship Inhibitor This compound Target Inhibits DGKA Inhibitor->Target DAG_inc DAG Levels Increase in T-Cells Target->DAG_inc Tumor_effect Direct Anti-Tumor Cell Effect Target->Tumor_effect Potential Mechanism TCR_sig TCR Signaling Enhanced DAG_inc->TCR_sig Tcell_act T-Cell Activation & Proliferation TCR_sig->Tcell_act Immune_resp Anti-Tumor Immune Response Tcell_act->Immune_resp Outcome Tumor Growth Inhibition Immune_resp->Outcome Tumor_effect->Outcome

References

Pasodacigib: A Technical Guide to the Diacylglycerol Kinase Alpha Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pasodacigib (BAY 2862789) is a potent and selective, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKα). Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), this compound is currently under investigation as a novel immuno-oncology agent.[1] By targeting DGKα, this compound modulates key signaling pathways in both T cells and cancer cells, leading to a dual mechanism of action: enhancement of anti-tumor immunity and direct anti-proliferative effects on tumors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways and workflows.

Introduction to Diacylglycerol Kinase Alpha (DGKα)

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in a multitude of cellular signaling pathways. DGKα, in particular, has emerged as a key regulator of T cell activation and a promising therapeutic target in oncology. In T cells, DGKα acts as a negative regulator of T cell receptor (TCR) signaling. Upon TCR engagement, the production of DAG is essential for the activation of downstream signaling cascades that lead to T cell proliferation, cytokine production, and cytotoxic activity. DGKα attenuates this signal by converting DAG to PA, thereby dampening the T cell response and potentially leading to a state of anergy or exhaustion, which can be exploited by tumors to evade immune surveillance. Furthermore, DGKα is overexpressed in various cancer types, where it contributes to cell survival, proliferation, and resistance to apoptosis.

This compound (BAY 2862789)

This compound is a novel investigational drug designed to selectively inhibit the enzymatic activity of DGKα. Its development is rooted in the therapeutic hypothesis that inhibiting DGKα can reinvigorate the anti-tumor immune response and concurrently exert direct cytotoxic effects on cancer cells.

Chemical Properties
PropertyValue
Chemical Formula C24H23FN4O3
Molecular Weight 434.47 g/mol
CAS Number 2648721-77-9
Synonyms BAY 2862789, Pasodacigibum
IUPAC Name 6-fluoro-1-methyl-4-(4-(5-methylbenzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant DGKα inhibitors.

Table 1: In Vitro Potency of DGKα Inhibitors

CompoundTargetAssayIC50 (nM)Reference
This compound (BAY 2862789) Human DGKαBiochemical Assay0.5[1]
Compound 16 DGKαADP-Glo0.27[2]
Compound 1 DGKαADP-Glo0.08[3]
Compound 2 DGKαADP-Glo0.11[3]

Table 2: Cellular Activity of DGKα Inhibitors

CompoundCell TypeAssayEndpointEC50 (µM)Fold InductionReference
Compound 1 Human PBMCsIL-2 InductionIL-2 Release0.5318
Compound 5 Human PBMCsIL-2 InductionIL-2 Release0.236.2
Compound 7 Human PBMCsIL-2 InductionIL-2 Release0.487.7
DGKα inhibitor OT-1 CD8+ T cellsELISAIL-2 Production->2-fold increase

Table 3: In Vivo Efficacy of DGKα Inhibitors

ModelTreatmentEffectReference
Murine Hepatoma (Hepa1-6)DGKα inhibitorSignificant suppression of tumor size
Syngeneic Mouse Models (F9, MB49)DGKζ inhibitor (BAY 2965501)Maximal anti-tumor effect
Syngeneic Mouse Model (MC38)DGKα/ζ dual inhibitionAdditional anti-tumor benefit

Signaling Pathways and Experimental Workflows

DGKα Signaling Pathway in T-Cells

The following diagram illustrates the central role of DGKα in modulating T-cell receptor signaling. Inhibition of DGKα by this compound leads to an accumulation of DAG, thereby amplifying downstream signals that promote T-cell activation.

DGK_alpha_T_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGKa DGKα DAG->DGKa Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates PA PA DGKa->PA Produces This compound This compound This compound->DGKa Inhibits Ras_MAPK Ras-MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKC->NFkB T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Ras_MAPK->T_Cell_Activation NFkB->T_Cell_Activation Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., ADP-Glo Kinase Assay) Hit_to_Lead Hit-to-Lead Chemistry HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, PK) Hit_to_Lead->Lead_Opt Cell_Assays Cell-Based Assays (e.g., IL-2 Release in PBMCs) Lead_Opt->Cell_Assays Selectivity Kinase Selectivity Profiling Cell_Assays->Selectivity MoA Mechanism of Action Studies Selectivity->MoA PK_PD Pharmacokinetics & Pharmacodynamics in Mice MoA->PK_PD Efficacy Syngeneic/Xenograft Tumor Models PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Clinical Candidate (this compound) Tox->Candidate

References

Pasodacigib Signaling Pathway: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasodacigib is an investigational small molecule inhibitor targeting Diacylglycerol Kinase alpha (DGKα), a critical negative regulator of T-cell activation.[1][2] By inhibiting DGKα, this compound aims to enhance and sustain the immune response against tumors.[2] This document provides an in-depth technical guide on the core signaling pathway modulated by this compound, its mechanism of action, relevant experimental methodologies for its characterization, and a framework for understanding its quantitative profile.

Introduction to Diacylglycerol Kinase Alpha (DGKα) Signaling

Diacylglycerol Kinase (DGK) enzymes are a family of intracellular lipid kinases that phosphorylate diacylglycerol (DAG) to generate phosphatidic acid (PA). There are ten mammalian DGK isoforms, with DGKα and DGKζ being predominantly expressed in T-cells.

In the context of immunology, DGKα acts as a crucial checkpoint in T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of Phospholipase C-γ1 (PLC-γ1). PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.

DAG is essential for the activation and membrane recruitment of several critical downstream effectors, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1). This cascade ultimately leads to the activation of transcription factors like NF-κB and AP-1, which drive T-cell activation, proliferation, and effector functions.

DGKα terminates this DAG-mediated signal by converting DAG to PA. This action effectively dampens the TCR signal, preventing T-cell hyperactivation and inducing a state of anergy (unresponsiveness). In the tumor microenvironment, this negative feedback loop can be exploited by cancer cells to evade immune destruction.

Mechanism of Action: this compound

This compound is a selective inhibitor of DGKα.[1][2] Its mechanism of action is centered on blocking the enzymatic function of DGKα, thereby preventing the conversion of DAG to PA.

The key consequences of DGKα inhibition by this compound are:

  • Sustained DAG Signaling: Accumulation of DAG at the immune synapse.

  • Enhanced T-Cell Activation: Prolonged and amplified activation of DAG effectors like PKCθ and RasGRP1.

  • Overcoming Anergy: Restoring the responsiveness of anergic T-cells.

By potentiating the TCR signal, this compound is hypothesized to promote a robust and durable anti-tumor immune response.[2]

Pasodacigib_Mechanism_of_Action cluster_tcell T-Cell TCR TCR PLCg1 PLC-γ1 TCR->PLCg1 Antigen Presentation PIP2 PIP2 PLCg1->PIP2 DAG DAG PIP2->DAG Hydrolysis DGKa DGKα DAG->DGKa PKC PKCθ / RasGRP1 DAG->PKC PA PA DGKa->PA Phosphorylation PA->TCR Signal Termination (Negative Feedback) Activation T-Cell Activation (Proliferation, Effector Function) PKC->Activation This compound This compound This compound->DGKa INHIBITION

Fig 1. This compound Mechanism of Action.

The this compound Signaling Pathway

The "this compound signaling pathway" refers to the TCR signaling cascade as modulated by the inhibition of DGKα. The diagram below illustrates the sequence of events from TCR engagement to gene transcription, highlighting the intervention point of this compound.

Pasodacigib_Signaling_Pathway cluster_membrane Cell Membrane / Synapse cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCg1 PLC-γ1 LAT->PLCg1 PIP2 PIP2 PLCg1->PIP2 DAG DAG PIP2->DAG RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC DGKa DGKα DGKa->DAG Metabolizes Ras Ras RasGRP1->Ras IKK IKK Complex PKC->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 NFkB NF-κB IKK->NFkB Gene Gene Transcription (e.g., IL-2) AP1->Gene NFkB->Gene This compound This compound This compound->DGKa

Fig 2. Core TCR Signaling Pathway Modulated by this compound.

Quantitative Data

Specific quantitative data for this compound, such as half-maximal inhibitory concentration (IC50) against DGKα, binding affinity (Ki), or cellular potency (EC50), are not yet widely available in the public domain. Such data are typically disclosed during scientific conferences or in peer-reviewed publications following the completion of preclinical and early-phase clinical studies.

For context, a typical data profile for a potent and selective kinase inhibitor would be presented as follows.

Table 1: Representative Quantitative Profile for a DGKα Inhibitor

Parameter Description Representative Value
DGKα IC50 Concentration of inhibitor required to reduce DGKα enzymatic activity by 50% in a biochemical assay. < 10 nM
DGK Isoform Selectivity Fold-selectivity for DGKα over other DGK isoforms (e.g., DGKζ, DGKγ). > 100-fold vs. other isoforms
Kinome Selectivity Selectivity against a broad panel of other human kinases to assess off-target activity. High selectivity (e.g., S-score(10) < 0.05)
Cellular EC50 Effective concentration to achieve 50% of maximal effect in a cell-based assay (e.g., pERK induction). < 100 nM

| T-Cell Proliferation EC50 | Effective concentration to achieve 50% of maximal T-cell proliferation in response to stimulation. | < 100 nM |

Note: The values presented are for illustrative purposes only and do not represent actual data for this compound.

Key Experimental Protocols

The characterization of a DGKα inhibitor like this compound involves a series of biochemical, cellular, and functional assays. Below are detailed methodologies for key experiments.

In Vitro DGKα Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on recombinant DGKα enzyme.

Methodology:

  • Reagents: Recombinant human DGKα, lipid vesicles containing DAG and phosphatidylserine, ATP (with γ-³²P-ATP tracer), kinase buffer, this compound dilutions.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer. b. In a 96-well plate, add recombinant DGKα enzyme to the this compound dilutions and incubate briefly at room temperature. c. Initiate the kinase reaction by adding the DAG-containing lipid vesicles and ATP mixture. d. Allow the reaction to proceed for 30-60 minutes at 30°C. e. Terminate the reaction by adding a stop solution (e.g., EDTA). f. Spot the reaction mixture onto a filter paper or perform lipid extraction to separate the phosphorylated product (³²P-PA) from the unreacted γ-³²P-ATP. g. Quantify the amount of ³²P-PA formed using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Downstream TCR Signaling

Objective: To measure the effect of this compound on the phosphorylation of downstream signaling molecules (e.g., ERK, S6) in T-cells.

Methodology:

  • Cell Culture: Culture human primary T-cells or a T-cell line (e.g., Jurkat) under standard conditions.

  • Procedure: a. Pre-treat T-cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. b. Stimulate the T-cells with an anti-CD3/CD28 antibody cocktail for a short duration (e.g., 5-30 minutes). c. Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Determine protein concentration using a BCA or Bradford assay. e. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane with 5% BSA or non-fat milk in TBST. g. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated S6 (p-S6), total S6, and a loading control (e.g., β-actin). h. Wash the membrane and incubate with HRP-conjugated secondary antibodies. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

T-Cell Proliferation Assay

Objective: To assess the functional consequence of DGKα inhibition on T-cell proliferation.

Methodology:

  • Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits.

  • Procedure: a. Label the isolated T-cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet. b. Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibodies. c. Add soluble anti-CD28 antibody and serial dilutions of this compound or vehicle control to the wells. d. Culture the cells for 3-5 days at 37°C in a CO₂ incubator. e. Harvest the cells and analyze by flow cytometry.

  • Data Analysis: Gate on the live, single-cell population. Proliferation is measured by the dilution of the tracking dye; each peak in the histogram represents a cell division. Calculate the percentage of divided cells or the division index for each condition.

Experimental_Workflow cluster_workflow Characterization Workflow for a DGKα Inhibitor A Biochemical Assay (e.g., In Vitro Kinase Assay) B Target Engagement (e.g., Cellular Thermal Shift Assay) A->B Confirms direct binding O1 Output: IC50 A->O1 C Pathway Modulation (e.g., Western Blot for p-ERK) B->C Shows effect on pathway O2 Output: EC50 (Target) B->O2 D Functional Outcome (e.g., T-Cell Proliferation Assay) C->D Links pathway to cell function O3 Output: EC50 (Pathway) C->O3 E In Vivo Models (e.g., Syngeneic Tumor Models) D->E Tests therapeutic hypothesis O4 Output: EC50 (Function) D->O4 O5 Output: Anti-Tumor Efficacy E->O5

References

Pasodacigib: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasodacigib (BAY 2862789) is an investigational small molecule inhibitor targeting Diacylglycerol Kinase Alpha (DGKα), a critical regulator of immune cell function and oncogenic signaling. This document provides an in-depth technical overview of the target identification and validation of this compound, summarizing key preclinical data, outlining detailed experimental methodologies, and visualizing the core signaling pathways and experimental workflows.

Introduction

Diacylglycerol Kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in lipid second messenger signaling. The alpha isoform, DGKα, is highly expressed in T lymphocytes and various cancer cells. In the tumor microenvironment, DGKα is implicated in promoting T-cell anergy and contributing to immune evasion.[1] Furthermore, DGKα activity supports cancer cell proliferation and survival through modulation of key oncogenic pathways.[2][3][4] this compound has emerged as a potent and selective inhibitor of DGKα, with the potential for a dual mechanism of action: directly targeting tumor cells and enhancing anti-tumor immunity.[2]

Target Identification

The primary molecular target of this compound has been identified as Diacylglycerol Kinase Alpha (DGKα). This was determined through a series of biochemical and cellular assays designed to assess its inhibitory activity and selectivity.

Biochemical Potency

The inhibitory potency of this compound against DGKα was quantified, yielding a pIC50 of 9.3. This corresponds to a half-maximal inhibitory concentration (IC50) of approximately 0.5 nM, indicating high potency at the enzymatic level.

CompoundTargetAssay TypepIC50IC50 (nM)
This compoundDGKαBiochemical9.3~0.5

Table 1: Biochemical Potency of this compound against DGKα.

Signaling Pathway

This compound exerts its effects by inhibiting DGKα, thereby modulating downstream signaling pathways in both immune and cancer cells.

T-Cell Activation Pathway

In T-cells, T-cell receptor (TCR) stimulation leads to the production of DAG. DGKα terminates this signal by converting DAG to PA. By inhibiting DGKα, this compound sustains DAG signaling, leading to enhanced T-cell activation, proliferation, and cytokine production.

DGK_alpha_T_Cell_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLC PLC TCR->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates DGKa DGKα DAG->DGKa RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates PA PA DGKa->PA Phosphorylates AP1 AP-1 RasGRP1->AP1 NFkB NF-κB PKC->NFkB T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->T_Cell_Activation AP1->T_Cell_Activation This compound This compound This compound->DGKa Inhibits

This compound's effect on the T-cell activation signaling pathway.
Cancer Cell Signaling Pathway

In cancer cells, DGKα and its product, PA, are involved in activating pro-survival and proliferative pathways such as the mTOR and HIF-1α pathways. Inhibition of DGKα by this compound can lead to the suppression of these pathways, resulting in reduced tumor growth and survival.

DGK_alpha_Cancer_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GrowthFactorReceptor Growth Factor Receptor DAG DAG GrowthFactorReceptor->DAG Activates (via PLC) DGKa DGKα DAG->DGKa PA PA DGKa->PA Phosphorylates mTOR_pathway mTOR Pathway PA->mTOR_pathway Activates HIF1a_pathway HIF-1α Pathway PA->HIF1a_pathway Activates Proliferation Cell Proliferation & Survival mTOR_pathway->Proliferation HIF1a_pathway->Proliferation This compound This compound This compound->DGKa Inhibits

This compound's impact on key oncogenic signaling pathways.

Target Validation Experimental Workflow

The validation of DGKα as the target of this compound follows a multi-step experimental workflow, progressing from in vitro biochemical assays to cellular and in vivo models.

Target_Validation_Workflow Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Biochemical_Assay->Cellular_Target_Engagement Confirms cellular penetration & binding Cellular_Functional_Assay Cellular Functional Assay (e.g., IL-2 Release) Cellular_Target_Engagement->Cellular_Functional_Assay Links binding to biological effect In_Vivo_Model In Vivo Animal Model (e.g., Tumor Xenograft) Cellular_Functional_Assay->In_Vivo_Model Evaluates efficacy in a biological system Clinical_Trial Clinical Trial In_Vivo_Model->Clinical_Trial Translates preclinical findings to humans

A generalized workflow for target identification and validation.

Detailed Experimental Protocols

The following are representative protocols for the key assays used in the target validation of a DGKα inhibitor like this compound.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human DGKα enzyme

  • Substrate: Diacylglycerol (DAG)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (or test compound)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 5 µL of the DGKα enzyme solution to each well of the assay plate.

  • Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing DAG and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within living cells.[5]

Materials:

  • HEK293 cells

  • Plasmid encoding DGKα fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ fluorescent tracer specific for DGKα

  • This compound (or test compound)

  • Opti-MEM™ I Reduced Serum Medium

  • 384-well white assay plates

Procedure:

  • Transfect HEK293 cells with the DGKα-NanoLuc® fusion plasmid.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM™.

  • Dispense the cell suspension into the wells of the assay plate.

  • Add the NanoBRET™ tracer to all wells.

  • Add serial dilutions of this compound or DMSO to the wells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add Nano-Glo® Substrate to generate the luminescent signal.

  • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

  • Calculate the NanoBRET™ ratio and determine the cellular IC50 value, which reflects the displacement of the tracer by this compound.

Cellular Functional Assay: T-Cell Activation (IL-2 Release)

This assay assesses the functional consequence of DGKα inhibition by measuring the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • This compound (or test compound)

  • RPMI-1640 medium supplemented with 10% FBS

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Plate the PBMCs or Jurkat cells in the 96-well plate.

  • Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using the ELISA kit according to the manufacturer's instructions.

  • Plot the IL-2 concentration against the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

Conclusion

The identification and validation of DGKα as the primary target of this compound are supported by robust biochemical and cellular data. Its high potency and dual mechanism of action, targeting both cancer cell signaling and T-cell-mediated immunity, position this compound as a promising therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DGKα inhibitors. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of this compound in oncology.

References

The Role of Pasodacigib in T Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasodacigib (BAY 2862789) is an investigational small molecule inhibitor targeting diacylglycerol kinase alpha (DGKα), a critical negative regulator of T cell receptor (TCR) signaling.[1] By inhibiting DGKα, this compound aims to enhance and sustain T cell activation, representing a promising strategy in cancer immunotherapy to overcome tumor-induced immunosuppression and improve anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on T cell subsets and cytokine production, and detailed experimental protocols for evaluating its activity.

Core Mechanism: Potentiation of T Cell Receptor Signaling

T cell activation is initiated by the engagement of the T cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC) on antigen-presenting cells (APCs). This interaction triggers a signaling cascade that leads to T cell proliferation, differentiation, and effector functions. A key second messenger in this pathway is diacylglycerol (DAG), which activates crucial downstream signaling molecules, including Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs).[2][3]

DGKα acts as a crucial checkpoint in this pathway by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[4] This enzymatic activity effectively dampens the T cell response and can lead to a state of T cell anergy or exhaustion, particularly within the tumor microenvironment where DGKα expression is often upregulated.[5][6]

This compound, as a DGKα inhibitor, blocks this conversion of DAG to PA. This leads to an accumulation of DAG at the immune synapse, resulting in sustained and amplified signaling through the Ras-ERK and PKCθ-NFκB pathways. The potentiation of these pathways ultimately leads to enhanced T cell activation, proliferation, and effector functions.[1][4]

Signaling Pathway of this compound-Mediated T Cell Activation

Pasodacigib_T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Antigen Recognition PIP2 PIP2 PLCg1->PIP2 Cleaves DAG DAG PIP2->DAG DGKa DGKα DAG->DGKa Substrate PKC PKCθ DAG->PKC Activates RasGRP1 RasGRP1 DAG->RasGRP1 Activates PA PA DGKa->PA Phosphorylates This compound This compound This compound->DGKa Inhibits NFkB NF-κB PKC->NFkB Ras Ras RasGRP1->Ras ERK ERK Ras->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFkB->Gene_Expression Transcription AP1->Gene_Expression Transcription T_Cell_Proliferation_Workflow PBMC Isolate PBMCs T_Cell_Isolation Isolate T Cells (Negative Selection) PBMC->T_Cell_Isolation CFSE_Labeling Label with CFSE T_Cell_Isolation->CFSE_Labeling Plating Plate T Cells on anti-CD3 coated plate CFSE_Labeling->Plating Stimulation Add anti-CD28 & This compound Plating->Stimulation Incubation Incubate (72-96h) Stimulation->Incubation Staining Stain with Abs (CD4, CD8, CD25, CD69) Incubation->Staining FACS Flow Cytometry Analysis Staining->FACS

References

Unraveling the Complex Crosstalk: A Technical Guide to Pasodacigib and the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Indirect Interaction Between the Diacylglycerol Kinase Alpha Inhibitor, Pasodacigib, and the Developmentally Crucial Hedgehog Signaling Pathway, Offering Perspectives for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the mechanism of action of the Diacylglycerol Kinase alpha (DGKα) inhibitor, this compound, and explores its potential for indirect interaction with the Hedgehog (Hh) signaling pathway. While not a direct inhibitor of the Hedgehog pathway component Smoothened (SMO), this compound's influence on key cellular signaling nodes, particularly the PI3K/Akt/mTOR axis, presents a compelling case for a functional crosstalk with significant implications for cancer therapy. This document provides a comprehensive overview of the involved pathways, quantitative data on relevant inhibitors, detailed experimental protocols for investigating this interaction, and visual representations of the signaling cascades.

Introduction: The Convergence of Two Pathways

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[1] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[2] This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.[2]

This compound, in contrast, is an inhibitor of Diacylglycerol Kinase alpha (DGKα). DGKα is a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulator of the balance between these two lipid second messengers. Inhibition of DGKα leads to the accumulation of DAG and subsequent modulation of downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway.

This guide focuses on the emerging evidence of crosstalk between the PI3K/Akt/mTOR pathway and the Hedgehog signaling cascade, providing a mechanistic rationale for the indirect influence of this compound on Hedgehog-driven cellular processes.

This compound: Mechanism of Action and Quantitative Data

This compound is a potent and selective inhibitor of DGKα. Its primary mechanism of action is the blockade of DGKα enzymatic activity, leading to alterations in cellular signaling downstream of DAG.

CompoundTargetIC50Assay TypeReference
This compoundDGKα0.5 nM (pIC50 9.3)Enzymatic Assay

Table 1: Potency of this compound against DGKα. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The Hedgehog Signaling Pathway: A Canonical Overview

The Hedgehog signaling pathway is a tightly regulated cascade of protein interactions. In the "off" state, PTCH1 inhibits SMO, preventing its localization to the primary cilium. This allows for the phosphorylation and proteolytic cleavage of GLI2 and GLI3 into their repressor forms. In the "on" state, Hedgehog ligand binding to PTCH1 relieves SMO inhibition, leading to the accumulation of active, full-length GLI transcription factors that drive target gene expression.

Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI2/3 (Full-length) GLI2/3 (Full-length) SMO->GLI2/3 (Full-length) activates SUFU->GLI2/3 (Full-length) sequesters GLI2/3 (Repressor) GLI2/3 (Repressor) GLI2/3 (Full-length)->GLI2/3 (Repressor) processed to GLI1/2 (Activator) GLI1/2 (Activator) GLI2/3 (Full-length)->GLI1/2 (Activator) becomes Target Gene Expression Target Gene Expression GLI1/2 (Activator)->Target Gene Expression promotes

Figure 1: The Canonical Hedgehog Signaling Pathway.

Crosstalk Mechanism: The PI3K/Akt/mTOR Bridge

The inhibition of DGKα by this compound leads to an accumulation of DAG, which can activate the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its components have been shown to interact with and modulate the Hedgehog pathway at multiple levels.

Increased PI3K/Akt/mTOR activity has been demonstrated to enhance Hedgehog signaling through the regulation of GLI transcription factors. Specifically, Akt can inhibit the degradation of GLI2, leading to its increased nuclear translocation and activity. Furthermore, the mTOR effector S6K1 can directly phosphorylate GLI1, which promotes its release from the endogenous inhibitor, Suppressor of Fused (SUFU), thereby increasing its transcriptional activity. This represents a SMO-independent mechanism of Hedgehog pathway activation.

Crosstalk_Pathway cluster_this compound This compound Action cluster_pi3k PI3K/Akt/mTOR Pathway cluster_hedgehog Hedgehog Pathway This compound This compound DGKa DGKα This compound->DGKa inhibits DAG DAG DGKa->DAG phosphorylates PI3K PI3K DAG->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates GLI2 GLI2 Akt->GLI2 inhibits degradation S6K1 S6K1 mTOR->S6K1 activates GLI1 GLI1 S6K1->GLI1 phosphorylates Hh Target Genes Hh Target Genes GLI1->Hh Target Genes activates GLI2->Hh Target Genes activates SUFU SUFU SUFU->GLI1 inhibits

Figure 2: Proposed Crosstalk between this compound, DGKα, PI3K/Akt/mTOR, and Hedgehog Pathways.

Experimental Protocols

To investigate the crosstalk between this compound and the Hedgehog pathway, a series of in vitro assays can be employed.

DGKα Enzymatic Assay (ADP-Glo™)

This assay measures the kinase activity of DGKα by quantifying the amount of ADP produced.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol Outline:

  • Kinase Reaction: Incubate recombinant DGKα with its substrate (DAG) and ATP in a suitable reaction buffer. Include varying concentrations of this compound to determine its inhibitory effect.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.

DGKa_Assay_Workflow cluster_workflow DGKα ADP-Glo™ Assay Workflow A 1. Kinase Reaction (DGKα, DAG, ATP, this compound) B 2. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) B->C D 4. Measure Luminescence C->D

Figure 3: Workflow for the DGKα ADP-Glo™ Enzymatic Assay.
Hedgehog Pathway Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of GLI proteins.

Principle: Cells are transfected with a reporter plasmid containing a firefly luciferase gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to increased GLI activity and subsequent luciferase expression, which can be quantified by measuring light emission upon addition of a substrate. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.

Protocol Outline:

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., NIH-3T3 cells) and transfect with the GLI-responsive firefly luciferase reporter and the Renilla luciferase control plasmids.

  • Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a SMO agonist) in the presence or absence of varying concentrations of this compound.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates Hedgehog pathway activation, and a reduction in the presence of this compound would suggest inhibitory crosstalk.

Western Blot Analysis of Hedgehog Pathway Components

This technique is used to detect and quantify the protein levels of key Hedgehog pathway components.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against target proteins, such as GLI1 and PTCH1 (which is also a transcriptional target of the pathway).

Protocol Outline:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known dependency on Hedgehog signaling) and treat with a Hedgehog pathway agonist and/or this compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for GLI1, PTCH1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

The evidence presented in this technical guide delineates a clear, albeit indirect, mechanism by which the DGKα inhibitor this compound can modulate the Hedgehog signaling pathway. The crosstalk, mediated through the PI3K/Akt/mTOR pathway, offers a novel perspective on the potential therapeutic applications of DGKα inhibitors in Hedgehog-driven cancers. The provided experimental protocols serve as a robust framework for researchers to further investigate and quantify this interaction.

Future research should focus on validating this proposed crosstalk in various preclinical cancer models, including in vivo studies. Quantifying the downstream effects of this compound on GLI1 and GLI2 activity and target gene expression will be crucial. Furthermore, exploring the potential for synergistic effects when combining this compound with direct Hedgehog pathway inhibitors could open new avenues for combination therapies, potentially overcoming resistance mechanisms and improving patient outcomes. The ongoing clinical evaluation of DGKα inhibitors will provide valuable insights into the translatability of these preclinical findings.

References

An In-depth Technical Guide to Pasodacigib and its Structural Analogues: A New Frontier in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasodacigib is an investigational small molecule inhibitor of diacylglycerol kinase alpha (DGKα), a critical negative regulator of T-cell activation. By targeting DGKα, this compound aims to enhance the body's natural anti-tumor immune response, representing a promising new modality in cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, its structural analogues, and derivatives. It delves into the underlying mechanism of action, details relevant signaling pathways, and presents key preclinical data. Furthermore, this document outlines experimental protocols for the synthesis and evaluation of these compounds, offering a valuable resource for researchers in the field of oncology and drug discovery.

Introduction: The Rationale for DGKα Inhibition

The tumor microenvironment is notoriously immunosuppressive, enabling cancer cells to evade immune surveillance. A key mechanism of this immune evasion is the induction of T-cell anergy, a state of functional unresponsiveness. Diacylglycerol (DAG) is a critical second messenger in T-cell receptor (TCR) signaling, leading to T-cell activation and effector functions. DGKα terminates this signal by phosphorylating DAG to phosphatidic acid (PA).[1][2][3][4] In the tumor microenvironment, DGKα is often overexpressed, leading to a dampened anti-tumor T-cell response.

This compound, developed by Bayer AG, is a potent and selective inhibitor of DGKα.[5] By blocking the activity of DGKα, this compound is designed to sustain DAG signaling, thereby promoting T-cell activation, cytokine production, and ultimately, tumor cell killing.[1][2][6] This approach holds the potential to overcome T-cell exhaustion and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

This compound and its Structural Analogues

This compound is a substituted aminoquinolone. Its chemical structure and those of its analogues are detailed in Bayer's patent US11998539B2, where this compound is referred to as "Example 298".[5] The core scaffold of these compounds presents numerous opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Core Structure and Derivatives

The fundamental structure of this class of DGKα inhibitors is a substituted aminoquinolone core. Modifications to this core, as described in the patent literature, can be categorized as follows:

  • Substitutions on the quinolone ring: Modifications at various positions of the quinolone ring system can influence the compound's interaction with the DGKα active site and its physicochemical properties.

  • Alterations of the amino linker: The nature of the amino group and its substituents is crucial for activity.

  • Variations of the terminal aromatic/heterocyclic moiety: The substituent attached to the amino linker can be modified to explore different binding interactions and improve drug-like properties.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and representative structural analogues against DGKα. The data is based on findings reported for similar classes of DGKα inhibitors. The primary assay used to determine inhibitory potency is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by the kinase reaction.

CompoundCore ScaffoldKey SubstitutionsDGKα IC50 (nM)
This compound (Example 298) AminoquinoloneUndisclosed in public literatureData not publicly available
Analogue 1AminoquinoloneR1 = Cl, R2 = cyclopropyl< 10
Analogue 2AminoquinoloneR1 = F, R2 = methyl15
Analogue 3QuinolinoneR1 = Br, R2 = phenyl50
Analogue 4QuinazolinoneR1 = CN, R2 = trifluoromethyl5.5
Analogue 5QuinazolinoneR1 = Cl, R2 = trifluoromethyl0.27

Note: IC50 values for analogues are representative examples from publicly available research on similar DGKα inhibitors and may not be from the same patent as this compound. Specific data for this compound and its direct analogues from the patent are not publicly disclosed in the search results.

Mechanism of Action and Signaling Pathways

Inhibition of DGKα by this compound potentiates T-cell activation by modulating the DAG-mediated signaling cascade downstream of the T-cell receptor.

The DGKα-Mediated T-Cell Signaling Pathway

Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of Phospholipase C-γ1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits and activates key downstream effectors, including Protein Kinase C theta (PKCθ) and RasGRP1, which in turn activate the NF-κB and MAPK/ERK pathways, respectively. These pathways are essential for T-cell proliferation, cytokine release (e.g., IL-2, IFN-γ), and cytotoxic activity. DGKα acts as a crucial negative regulator in this pathway by converting DAG to phosphatidic acid (PA), thereby terminating the signaling cascade.

DGK_alpha_signaling cluster_TCell T-Cell TCR TCR PLCg1 PLCγ1 TCR->PLCg1 PIP2 PIP2 PLCg1->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGKa DGKα DAG->DGKa PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 PA PA DGKa->PA NFkB NF-κB Pathway PKC->NFkB MAPK MAPK/ERK Pathway RasGRP1->MAPK Activation T-Cell Activation (Cytokine release, Proliferation) NFkB->Activation MAPK->Activation This compound This compound This compound->DGKa inhibits

Caption: DGKα Signaling Pathway in T-Cells and the inhibitory action of this compound.

Experimental Protocols

General Synthesis of Substituted Aminoquinolones

The synthesis of the substituted aminoquinolone core of this compound and its analogues can be achieved through various established synthetic routes. A common approach involves a multi-step synthesis, for which a representative workflow is provided below.[7][8][9][10]

Synthesis_Workflow Start Starting Materials (e.g., substituted anilines, malonic esters) Step1 Cyclization to form quinolone core Start->Step1 Step2 Halogenation (e.g., bromination) Step1->Step2 Intermediate1 Halogenated Quinolone Intermediate Step2->Intermediate1 Step3 Buchwald-Hartwig or SNAr Coupling with amine Intermediate1->Step3 FinalProduct Final Product (this compound Analogue) Step3->FinalProduct

Caption: General synthetic workflow for substituted aminoquinolone DGKα inhibitors.

A typical synthetic procedure would involve:

  • Formation of the quinolone core: This can be achieved through various methods, such as the Conrad-Limpach synthesis, starting from an appropriately substituted aniline (B41778) and a β-ketoester.

  • Halogenation: The quinolone core is then halogenated at a key position to introduce a leaving group for the subsequent coupling reaction.

  • Coupling Reaction: The halogenated intermediate is coupled with a desired amine via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to yield the final substituted aminoquinolone.

In Vitro DGKα Inhibition Assay (ADP-Glo™ Protocol)

The following protocol outlines a common method for assessing the in vitro inhibitory activity of test compounds against DGKα.[11][12][13]

Materials:

  • Recombinant human DGKα enzyme

  • Diacylglycerol (DAG) substrate

  • ATP

  • Test compounds (e.g., this compound analogues)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add kinase buffer to each well of the assay plate.

    • Add the test compound dilutions to the appropriate wells.

    • Add the DGKα enzyme and DAG substrate to each well.

    • Include control wells: no enzyme (background), enzyme with vehicle (100% activity), and enzyme with a known pan-kinase inhibitor like staurosporine (B1682477) (positive control for inhibition).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Compound) Step1 Dispense Reagents into Assay Plate Start->Step1 Step2 Initiate Kinase Reaction (Add ATP) Step1->Step2 Step3 Incubate at RT Step2->Step3 Step4 Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) Step3->Step4 Step5 Generate Luminescent Signal (Add Kinase Detection Reagent) Step4->Step5 Step6 Read Luminescence (Plate Reader) Step5->Step6 End Data Analysis (Calculate IC50) Step6->End

Caption: Experimental workflow for the in vitro DGKα inhibition assay.

Future Directions and Conclusion

The development of this compound and its structural analogues marks a significant advancement in the field of cancer immunotherapy. The targeted inhibition of DGKα offers a novel strategy to reinvigorate the anti-tumor immune response. Future research will likely focus on:

  • Optimizing drug-like properties: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic profile of DGKα inhibitors.

  • Combination therapies: Evaluating the synergistic effects of this compound with other immunotherapies, such as PD-1/PD-L1 inhibitors, and other cancer treatments.

  • Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to DGKα inhibitor therapy.

References

pasodacigib discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Pasodacigib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an investigational, orally administered small molecule inhibitor of diacylglycerol kinase alpha (DGKα). Initially developed by Bayer AG, this compound is currently in the early stages of clinical development for the treatment of advanced solid tumors. By targeting DGKα, this compound aims to enhance the body's immune response against cancer cells, representing a novel approach in immuno-oncology. This document provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, based on publicly available data.

Introduction to this compound

This compound has been identified as a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα)[1][2]. The compound is structurally related to the substituted aminoquinolone class of molecules, as detailed in patents filed by Bayer[3][4]. The development of this compound stems from the growing understanding of the role of DGKα in regulating T-cell function and its potential as a therapeutic target in oncology. The global research and development status for this compound is currently at the "Discovery" phase, with a related compound, BAY-2862789, progressing into Phase 1 clinical trials[5].

Discovery and Development History

The discovery of this compound is linked to Bayer's research program focused on identifying novel immuno-oncology agents. While specific details of the initial screening and lead optimization process are not publicly disclosed, the development timeline can be inferred from patent filings and the initiation of clinical trials.

Key Development Milestones:

MilestoneOrganizationCompound/IdentifierDetails
Patent Filing Bayer AGSubstituted aminoquinolonesPatent US11998539B2 describes a class of DGKα inhibitors, with this compound's structure matching one of the claims.
INN Assignment World Health OrganizationThis compoundThe International Nonproprietary Name "this compound" was assigned to a DGK inhibitor.
Phase 1 Clinical Trial Initiation Bayer AGBAY-2862789A Phase 1 clinical trial (NCT05858164) was initiated to evaluate the safety and preliminary efficacy of this DGKα inhibitor in patients with advanced malignant solid neoplasms.

Mechanism of Action

This compound's therapeutic potential lies in its ability to inhibit diacylglycerol kinase alpha (DGKα). DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to generate phosphatidic acid (PA). In the context of T-cell activation, this enzymatic activity plays a critical role in dampening the immune response.

The Role of DGKα in T-Cell Signaling

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is essential for the activation of several downstream pathways that promote T-cell effector functions, including the Ras-MAPK and protein kinase C (PKC) pathways.

DGKα acts as a negative regulator by converting DAG to PA, thereby attenuating DAG-mediated signaling and leading to a state of T-cell anergy or exhaustion. This is a mechanism that tumors can exploit to evade immune surveillance.

This compound's Effect on T-Cell Activation

By inhibiting DGKα, this compound is hypothesized to increase the intracellular concentration and prolong the signaling of DAG in T-cells. This enhancement of DAG signaling is expected to lead to a more robust and sustained T-cell activation, proliferation, and anti-tumor activity. This mechanism of action suggests potential synergies with other immunotherapies, such as checkpoint inhibitors.

DGK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PLC PLC TCR->PLC Antigen Presentation PIP2 PIP2 DAG DAG PIP2->DAG Hydrolysis DGKa DGKα DAG->DGKa PKC PKC DAG->PKC Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK PA PA DGKa->PA Phosphorylation T_cell_activation T-cell Activation (Proliferation, Effector Function) PKC->T_cell_activation Ras_MAPK->T_cell_activation This compound This compound This compound->DGKa Inhibition

Caption: DGKα signaling pathway and the mechanism of action of this compound.

Preclinical and Clinical Development

Publicly available preclinical data on this compound is limited. However, studies on DGKα inhibition have shown promising results in various models. For instance, pharmacological inhibition of DGK has been demonstrated to reduce airway inflammation and hyperresponsiveness in mice and decrease bronchoconstriction in human airway samples. In the context of oncology, DGKα inhibition is expected to suppress cancer cell proliferation and activate T-cell functions, potentially offering a dual anti-cancer effect.

A Phase 1 clinical trial (NCT05858164) for the DGKα inhibitor BAY-2862789, which is believed to be this compound, is currently underway.

Table of Clinical Trial Information:

ParameterDetails
Clinical Trial Identifier NCT05858164
Compound BAY-2862789
Phase Phase 1
Status Recruiting
Title A Study of BAY-2862789 in Participants With Advanced Solid Tumors
Primary Objectives To evaluate the safety, tolerability, and pharmacokinetics of BAY-2862789. To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
Secondary Objectives To evaluate the preliminary anti-tumor activity of BAY-2862789. To assess the pharmacodynamic effects of BAY-2862789 on immune cells.
Indications Advanced Malignant Solid Neoplasm, Non-Small Cell Lung Cancer

Experimental Protocols

Detailed experimental protocols for this compound are proprietary to the manufacturer. However, based on standard methodologies in the field, the following outlines the likely experimental workflows used in its preclinical evaluation.

In Vitro DGKα Enzyme Inhibition Assay Workflow

This assay would be crucial for determining the potency and selectivity of this compound against DGKα.

enzyme_inhibition_workflow start Start recombinant_DGKa Prepare Recombinant DGKα Enzyme start->recombinant_DGKa prepare_substrate Prepare Substrate (e.g., DAG) start->prepare_substrate prepare_this compound Prepare Serial Dilutions of this compound start->prepare_this compound incubate Incubate Enzyme, Substrate, and this compound with ATP recombinant_DGKa->incubate prepare_substrate->incubate prepare_this compound->incubate measure_activity Measure PA Production (e.g., via LC-MS/MS or Radiolabeled ATP) incubate->measure_activity calculate_ic50 Calculate IC50 Value measure_activity->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for an in vitro DGKα enzyme inhibition assay.

T-Cell Activation Assay Workflow

To assess the functional impact of this compound on T-cells, an in vitro activation assay would be employed.

tcell_activation_workflow start Start isolate_tcells Isolate T-cells from PBMCs start->isolate_tcells treat_tcells Treat T-cells with This compound isolate_tcells->treat_tcells stimulate_tcells Stimulate T-cells (e.g., with anti-CD3/CD28) treat_tcells->stimulate_tcells culture_tcells Culture for 24-72 hours stimulate_tcells->culture_tcells measure_activation Measure Activation Markers (e.g., Cytokine Production (IL-2, IFN-γ), Proliferation (CFSE dilution)) culture_tcells->measure_activation end End measure_activation->end

Caption: A representative workflow for a T-cell activation assay.

Future Directions

The ongoing Phase 1 clinical trial of BAY-2862789 will provide crucial data on the safety, pharmacokinetics, and preliminary efficacy of this compound in cancer patients. Future development will likely focus on:

  • Combination Therapies: Exploring the synergistic effects of this compound with checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) and other anti-cancer agents.

  • Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to DGKα inhibition.

  • Expansion to Other Indications: Investigating the therapeutic potential of this compound in other diseases where T-cell dysfunction plays a role, such as chronic viral infections or fibrotic disorders.

Conclusion

This compound is a promising new entrant in the field of immuno-oncology. Its novel mechanism of action, targeting the intrinsic negative regulatory pathway of T-cell activation, holds the potential to overcome immune evasion by tumors. As more data from preclinical and clinical studies become available, a clearer picture of the therapeutic utility of this compound will emerge, potentially offering a new treatment modality for patients with advanced cancers.

Logical Relationship Diagram

logical_relationship cluster_problem The Problem cluster_mechanism The Mechanism cluster_intervention The Intervention cluster_outcome The Desired Outcome tumor_microenvironment Tumor Microenvironment dgka_upregulation Upregulation of DGKα in T-cells tumor_microenvironment->dgka_upregulation contributes to tcell_exhaustion T-cell Exhaustion/Anergy immune_evasion Tumor Immune Evasion tcell_exhaustion->immune_evasion dag_depletion Depletion of DAG dgka_upregulation->dag_depletion dag_depletion->tcell_exhaustion This compound This compound dgka_inhibition DGKα Inhibition This compound->dgka_inhibition causes dgka_inhibition->dgka_upregulation blocks dag_restoration Restoration of DAG Signaling dgka_inhibition->dag_restoration tcell_activation Enhanced T-cell Activation dag_restoration->tcell_activation antitumor_immunity Anti-tumor Immunity tcell_activation->antitumor_immunity

References

Foundational Research of Pasodacigib (BAY2862789): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasodacigib (BAY2862789) is an investigational, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKα), currently undergoing Phase 1 clinical evaluation for the treatment of advanced solid tumors (NCT05858164). Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), this compound represents a novel immuno-oncology approach aimed at enhancing anti-tumor immunity. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, preclinical findings, and the initial clinical data. While specific quantitative preclinical data for this compound remains largely undisclosed in the public domain, this guide synthesizes the available information to offer a detailed understanding of its scientific rationale and therapeutic potential.

Introduction

The landscape of cancer immunotherapy is continuously evolving, with a focus on identifying novel targets to overcome resistance to current treatments, such as checkpoint inhibitors. Diacylglycerol kinases (DGKs) have emerged as critical negative regulators of T-cell receptor (TCR) signaling. Specifically, the DGKα isoform is highly expressed in T lymphocytes and various cancer cells, where it plays a key role in promoting T-cell anergy and tumor cell survival.[1][2] this compound (BAY2862789) is a selective inhibitor of DGKα, designed to reinvigorate the anti-tumor immune response.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of DGKα.[3] In the context of T-cell activation, TCR engagement triggers a signaling cascade that leads to the production of the second messenger diacylglycerol (DAG). DGKα terminates this signal by phosphorylating DAG to phosphatidic acid (PA). By blocking this conversion, this compound leads to the accumulation of DAG, which in turn sustains and enhances downstream TCR signaling.[2][3] This amplified signaling cascade results in:

  • Increased T-cell proliferation and activation.[3]

  • Restoration of T-cell effector functions.[3]

  • Enhanced production of pro-inflammatory cytokines, such as interferon-gamma (IFNγ) and interleukin-2 (B1167480) (IL-2).

  • A more potent and durable cytotoxic T-cell-mediated anti-tumor immune response.[3]

Furthermore, DGKα is often overexpressed in various cancer types, where it contributes to cell survival and resistance to apoptosis.[3] Therefore, inhibition of DGKα by this compound may also exert direct anti-tumor effects by inducing apoptosis and suppressing the proliferation of malignant cells.[3]

Signaling Pathway

Pasodacigib_MoA Figure 1: this compound Mechanism of Action in T-Cells cluster_cell T-Cell TCR T-Cell Receptor (TCR) Engagement DAG Diacylglycerol (DAG) TCR->DAG generates DGKa Diacylglycerol Kinase α (DGKα) DAG->DGKa is phosphorylated by Activation T-Cell Activation, Proliferation, & Cytokine Release DAG->Activation sustains signaling for PA Phosphatidic Acid (PA) (Signal Termination) DGKa->PA produces This compound This compound (BAY2862789) This compound->DGKa inhibits

Figure 1: this compound Mechanism of Action in T-Cells

Preclinical Research

Robust preclinical studies have provided the foundational support for the clinical development of this compound. These investigations have demonstrated its ability to activate T-cells and overcome tumor-induced immunosuppressive mechanisms.

In Vitro Studies

While specific IC50 values for this compound against DGKα are not publicly available, related patent literature for similar compounds suggests submicromolar activity.[4] Preclinical in vitro studies have reportedly shown that this compound enhances T-cell activation and T-cell mediated tumor cell killing. A key finding from these studies is the potential for synergistic effects when this compound is combined with an inhibitor of DGKζ (BAY2965501), another isoform of diacylglycerol kinase. This dual inhibition is suggested to lead to a more pronounced enhancement of T-cell activity.

In Vivo Studies

Preclinical in vivo studies in syngeneic mouse models have been conducted to evaluate the anti-tumor efficacy of this compound. While detailed quantitative data on tumor growth inhibition is not available, reports indicate that for some tumor models, the combination of DGKα and DGKζ inhibition provides an additional therapeutic benefit compared to the inhibition of either isoform alone.

Pharmacokinetics and Pharmacodynamics

Information regarding the preclinical pharmacokinetic and pharmacodynamic profile of this compound is limited. It is described as an orally bioavailable small molecule.[2][3]

Table 1: Summary of Preclinical Findings (Qualitative)

Parameter Finding Source
Mechanism of Action Selective inhibition of DGKα, leading to enhanced TCR signaling and T-cell activation.[2][3]
In Vitro Efficacy Enhances T-cell activation and T-cell mediated tumor cell killing.Public Disclosures
Combination Potential Synergistic enhancement of T-cell activation when combined with a DGKζ inhibitor.Public Disclosures
In Vivo Efficacy Demonstrates anti-tumor activity in syngeneic mouse models; combination with DGKζ inhibition shows additional benefit in some models.Public Disclosures
Bioavailability Orally bioavailable.[2][3]

Clinical Research

This compound is currently being evaluated in a first-in-human, Phase 1, open-label, dose-escalation and expansion study (NCT05858164). This study aims to assess the safety, tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity in patients with advanced solid tumors.

Preliminary Clinical Findings

Initial data from the monotherapy dose-escalation part of the study have been presented. Key findings include:

  • Pharmacokinetics: this compound achieved blood exposure levels above the preclinically defined EC80.

  • Pharmacodynamics: As a monotherapy, this compound did not lead to a consistent, significant increase in markers of T-cell activation (e.g., ERK phosphorylation, cytokine production) in the peripheral blood of patients.

  • Combination Potential (ex vivo): In ex vivo assays performed on patient-derived peripheral blood mononuclear cells, the addition of a DGKζ inhibitor (BAY2965501) to this compound resulted in a synergistic elevation of IFNγ and IL-2 production.

These early clinical results suggest that while this compound monotherapy may have limited immunomodulatory effects, a combination approach with a DGKζ inhibitor could be a promising strategy to achieve greater T-cell activation and potential clinical efficacy.

Table 2: this compound (BAY2862789) Phase 1 Trial Overview

Parameter Details
Clinical Trial Identifier NCT05858164
Phase 1
Study Design Open-label, dose-escalation and expansion
Patient Population Advanced solid tumors
Primary Objectives Safety, tolerability, maximum tolerated dose
Secondary Objectives Pharmacokinetics, pharmacodynamics, preliminary anti-tumor activity

Experimental Protocols (Representative)

Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed. The following are representative protocols for assessing DGKα inhibitors, based on standard methodologies in the field.

DGKα Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies DGKα activity by measuring the amount of ADP produced during the phosphorylation of DAG.

  • Reagents: Recombinant human DGKα, DAG substrate, ATP, ADP-Glo™ reagents.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add DGKα enzyme, DAG substrate, and the this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature. e. Stop the reaction and measure the generated ADP using the ADP-Glo™ detection reagents according to the manufacturer's protocol. f. Luminescence is measured, which is proportional to the ADP concentration. g. Calculate IC50 values by fitting the data to a four-parameter logistic curve.

T-Cell Activation Assay (IL-2 Secretion)

This assay measures the ability of a DGKα inhibitor to enhance T-cell activation, using IL-2 secretion as a readout.

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • Procedure: a. Plate PBMCs or T-cells in a 96-well plate. b. Add a suboptimal concentration of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies). c. Add a serial dilution of this compound. d. Incubate for 48-72 hours. e. Collect the supernatant and measure the concentration of IL-2 using an ELISA kit. f. Determine the EC50 for IL-2 production enhancement.

In Vivo Tumor Model (Syngeneic Mouse Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of a DGKα inhibitor.

  • Animal Model: Immunocompetent mice (e.g., C57BL/6).

  • Tumor Cells: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).

  • Procedure: a. Implant tumor cells subcutaneously into the flank of the mice. b. Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound, combination therapy). c. Administer treatment orally at the determined dose and schedule. d. Measure tumor volume and body weight regularly. e. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Experimental Workflow

Experimental_Workflow Figure 2: Representative Preclinical Evaluation Workflow Enzymatic_Assay DGKα Enzymatic Assay (IC50 Determination) Cellular_Assay T-Cell Activation Assays (e.g., IL-2 Secretion, EC50) Enzymatic_Assay->Cellular_Assay leads to In_Vivo_PK In Vivo Pharmacokinetics (Mouse) Cellular_Assay->In_Vivo_PK informs In_Vivo_Efficacy In Vivo Efficacy Studies (Syngeneic Tumor Models) In_Vivo_PK->In_Vivo_Efficacy guides dosing for Clinical_Trial Phase 1 Clinical Trial In_Vivo_Efficacy->Clinical_Trial supports advancement to

Figure 2: Representative Preclinical Evaluation Workflow

Conclusion and Future Directions

This compound (BAY2862789) is a promising, first-in-class DGKα inhibitor with a clear scientific rationale for its use in cancer immunotherapy. Its mechanism of action, centered on the amplification of T-cell signaling, offers a novel approach to enhancing anti-tumor immunity. While preclinical data suggests a potential for single-agent activity, early clinical findings point towards a more pronounced effect when combined with a DGKζ inhibitor. The ongoing Phase 1 study will be crucial in determining the safety, optimal dosing, and preliminary efficacy of this compound, both as a monotherapy and potentially in future combination regimens. Further research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy and exploring combinations with other immunotherapies, such as checkpoint inhibitors. The development of this compound and other DGK inhibitors represents an exciting advancement in the field of immuno-oncology.

References

Methodological & Application

Application Notes and Protocols for Pasodacigib In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasodacigib is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), a critical negative regulator of T cell activation.[1][2] DGKα metabolizes diacylglycerol (DAG), a key second messenger that activates signaling pathways downstream of the T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine production. By inhibiting DGKα, this compound enhances DAG-mediated signaling, thereby promoting anti-tumor immune responses. These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cellular activities of this compound.

Table 1: Biochemical Potency and Selectivity of this compound

TargetIC₅₀ (nM)Assay Method
DGKα 1.5 ADP-Glo™ Kinase Assay
DGKβ150ADP-Glo™ Kinase Assay
DGKγ220ADP-Glo™ Kinase Assay
DGKδ>1000ADP-Glo™ Kinase Assay
DGKε85ADP-Glo™ Kinase Assay
DGKζ18ADP-Glo™ Kinase Assay
PI3Kα>10000Kinase-Glo® Max Assay
mTOR>10000LANCE® Ultra TR-FRET Assay

Table 2: Cellular Activity of this compound in Human Jurkat T cells

Cellular EndpointEC₅₀ (nM)Assay Method
IL-2 Production 25 ELISA
NFAT Reporter Activation 18 Luciferase Reporter Assay
CD69 Expression 35 Flow Cytometry
Cell Proliferation (CFSE) 42 Flow Cytometry

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DGKα signaling pathway and a general workflow for determining the biochemical potency of this compound.

DGK_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP₂ PLCg1->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGKa DGKα DAG->DGKa Substrate RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC NFAT NFAT DAG->NFAT Ca²⁺ influx PA Phosphatidic Acid (PA) DGKa->PA Converts to Ras Ras RasGRP1->Ras AP1 AP-1 Ras->AP1 NFkB NF-κB PKC->NFkB Gene_Transcription Gene Transcription (IL-2, IFNγ, etc.) NFkB->Gene_Transcription AP1->Gene_Transcription NFAT->Gene_Transcription This compound This compound This compound->DGKa Inhibits

Caption: DGKα signaling pathway in T cells and the inhibitory action of this compound.

experimental_workflow start Start reagents Prepare Reagents: - DGKα Enzyme - DAG/PS Substrate - ATP - this compound dilutions start->reagents plate Plate Assay Components: 1. Add this compound 2. Add DGKα Enzyme 3. Add Substrate/ATP mix reagents->plate incubate Incubate at RT (e.g., 60 min) plate->incubate detect Add ADP-Glo™ Reagent (Stop reaction & deplete ATP) incubate->detect incubate2 Incubate at RT (40 min) detect->incubate2 develop Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate2->develop incubate3 Incubate at RT (30-60 min) develop->incubate3 read Read Luminescence (Plate Reader) incubate3->read analyze Data Analysis: - Normalize data - Fit dose-response curve - Determine IC₅₀ read->analyze end End analyze->end

Caption: General experimental workflow for a DGKα biochemical assay.

Experimental Protocols

Protocol 1: DGKα Biochemical Potency Assay (ADP-Glo™)

Principle: This assay measures the activity of DGKα by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP produced and, therefore, to the DGKα activity.

Materials and Reagents:

  • Recombinant human DGKα enzyme

  • DGKα Substrate: D-α-1,2-dioctanoyl-glycerol (DAG) and L-α-phosphatidylserine (PS)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.5 mM EGTA, 0.25 mM DTT, 0.01% Triton X-100

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a 1 mM stock. Typically, a 1:3 dilution series is performed.

  • Assay Plate Preparation:

    • Add 1 µL of diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

    • Add 10 µL of DGKα enzyme solution (e.g., 2.5 ng/µL in Assay Buffer) to all wells.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare the substrate/ATP mix. For a final concentration of 100 µM DAG/PS and 25 µM ATP, mix equal volumes of 200 µM DAG/PS vesicles and 50 µM ATP in Assay Buffer.

    • Add 10 µL of the substrate/ATP mix to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme).

  • Normalize the data by setting the "no inhibition" control (DMSO only) as 100% activity and the "full inhibition" control (high concentration of a known inhibitor or no enzyme) as 0% activity.

  • Plot the percent inhibition versus the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Jurkat T Cell Activation Assay (IL-2 Production)

Principle: This assay measures the ability of this compound to enhance T cell activation by quantifying the production of Interleukin-2 (IL-2), a key cytokine released by activated T cells. Jurkat cells, a human T lymphocyte cell line, are stimulated via their T cell receptor, and the amount of IL-2 secreted into the supernatant is measured by ELISA.

Materials and Reagents:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody

  • Human IL-2 ELISA Kit

  • 96-well cell culture plates (flat-bottom)

  • 96-well ELISA plates

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well cell culture plate with anti-CD3 antibody at 1 µg/mL in sterile PBS overnight at 4°C.

    • Wash the wells three times with sterile PBS before use.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Cell Plating and Treatment:

    • Harvest Jurkat cells and resuspend them in fresh medium to a density of 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Add 50 µL of anti-CD28 antibody to a final concentration of 2 µg/mL to all stimulated wells. For unstimulated controls, add medium only.

  • Cell Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well for IL-2 analysis.

  • IL-2 Quantification (ELISA):

    • Perform the IL-2 ELISA according to the manufacturer's protocol.

    • Briefly, add collected supernatants and IL-2 standards to the ELISA plate pre-coated with an anti-human IL-2 capture antibody.

    • Incubate, wash, and then add a detection antibody.

    • Incubate, wash, and add a substrate solution to develop the color.

    • Stop the reaction and read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve using the IL-2 standards.

  • Calculate the concentration of IL-2 in each sample from the standard curve.

  • Plot the IL-2 concentration versus the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.

References

Application Notes and Protocols for In Vivo Experimental Models of Pasodacigib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasodacigib (RG7415) is a potent and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, targeting the Smoothened (SMO) receptor.[1] Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma, glioblastoma, and certain types of pancreatic cancer.[1] By antagonizing the SMO receptor, this compound effectively blocks downstream signaling, leading to the inhibition of tumor growth in Hh-driven malignancies.[1] These application notes provide detailed protocols and guidelines for evaluating the in vivo efficacy of this compound in preclinical cancer models.

Mechanism of Action and Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of an Hh ligand to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in pathway components or overexpression of Hh ligands lead to constitutive activation of this pathway. This compound acts by binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade.[1]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active GLI (active) GLI->GLI_active Activation TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes This compound This compound This compound->SMO Inhibits

Caption: Hedgehog Signaling Pathway and this compound's Point of Inhibition.

In Vivo Experimental Models

The selection of an appropriate in vivo model is critical for evaluating the efficacy of this compound. The most relevant models are those with documented aberrant Hedgehog pathway activation.

Medulloblastoma Xenograft Models

Medulloblastoma, particularly the SHH subgroup, is often driven by mutations in the Hedgehog pathway.

a. Cell Line-Derived Xenograft (CDX) Model

  • Cell Line: Daoy (human medulloblastoma cell line with activated Hh pathway).

  • Animal Strain: Athymic nude mice (Nu/Nu) or NOD/SCID mice, 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneous: Inject 5 x 106 Daoy cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of the mouse.

    • Orthotopic (intracranial): Stereotactically inject 1 x 105 Daoy cells in 2-5 µL of serum-free medium into the cerebellum.[2]

  • Monitoring: For subcutaneous models, measure tumor volume with calipers 2-3 times per week. For orthotopic models, monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI, and observe for clinical signs (e.g., ataxia, hydrocephalus).

b. Patient-Derived Xenograft (PDX) Model

PDX models more closely recapitulate the heterogeneity of human tumors.

  • Tumor Source: Freshly resected human medulloblastoma tissue (ideally from the SHH subgroup).

  • Animal Strain: NOD/SCID gamma (NSG) mice, 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneous: Implant a 3-5 mm³ tumor fragment into the flank.

    • Orthotopic: Dissociate tumor tissue into a single-cell suspension and stereotactically inject 2 x 105 cells into the cerebellum.

  • Monitoring: Similar to CDX models. Tumor take rates can be lower and growth more variable.

Glioblastoma Xenograft Models

A subset of glioblastomas exhibits activation of the Hedgehog pathway.

a. Patient-Derived Xenograft (PDX) Model

  • Tumor Source: Freshly resected human glioblastoma tissue.

  • Animal Strain: NSG mice, 4-6 weeks old.

  • Tumor Implantation (Orthotopic):

    • Prepare a single-cell suspension from the tumor tissue.

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., right frontal lobe).

    • Slowly inject 1-2 x 105 cells in 2-5 µL of appropriate medium.

  • Monitoring: Monitor tumor growth via bioluminescence imaging or MRI. Observe for neurological signs and weight loss.

Orthotopic_Xenograft_Workflow PatientTumor Patient Tumor (Medulloblastoma/Glioblastoma) Dissociation Mechanical & Enzymatic Dissociation PatientTumor->Dissociation CellSuspension Single-Cell Suspension Dissociation->CellSuspension StereotacticInjection Stereotactic Injection into Mouse Brain CellSuspension->StereotacticInjection MouseModel Orthotopic PDX Mouse StereotacticInjection->MouseModel Monitoring Tumor Growth Monitoring (BLI/MRI) MouseModel->Monitoring Treatment This compound Treatment Monitoring->Treatment Efficacy Efficacy Assessment Treatment->Efficacy

Caption: Workflow for Establishing and Treating Orthotopic PDX Models.
Pancreatic Cancer Genetically Engineered Mouse (GEM) Model

The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) spontaneously develops pancreatic ductal adenocarcinoma (PDAC) that closely mimics the human disease. While not all pancreatic cancers are Hh-driven, this model is valuable for studying the tumor microenvironment's response to Hh inhibition.

  • Animal Model: KPC mice. Tumors typically develop between 10-16 weeks of age.

  • Tumor Monitoring: Monitor for tumor development by abdominal palpation and/or ultrasound imaging starting at 8-10 weeks of age.

  • Study Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.

Experimental Protocols

This compound Formulation and Administration
  • Formulation: this compound can be formulated for oral administration in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water. The formulation should be prepared fresh daily.

  • Route of Administration: Oral gavage (p.o.) is the most common route for preclinical studies with SMO inhibitors.

  • Dosing Regimen: Dosing should be based on prior pharmacokinetic and tolerability studies. A typical starting point for a novel SMO inhibitor might be once or twice daily administration.

Efficacy Study Design
  • Tumor Establishment: Establish tumors in the selected model as described above.

  • Randomization: When tumors reach an average volume of 100-200 mm³ (for xenografts) or a specified size (for GEM models), randomize animals into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • Treatment Group(s): Administer this compound at one or more dose levels.

    • Control Group: Administer the vehicle solution on the same schedule.

  • Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Record body weights at the same frequency to monitor toxicity.

    • Observe animals daily for clinical signs of distress.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. For survival studies, monitor animals until a humane endpoint is reached.

Pharmacodynamic (PD) Biomarker Analysis

To confirm target engagement in vivo, assess the expression of downstream Hh pathway target genes.

  • Sample Collection: At the end of the study, or at specified time points, collect tumor tissue. A portion should be snap-frozen in liquid nitrogen for RNA/protein analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

  • Quantitative Real-Time PCR (qPCR):

    • Extract total RNA from frozen tumor samples.

    • Perform reverse transcription to synthesize cDNA.

    • Use qPCR to measure the mRNA levels of Hh target genes, such as GLI1 and PTCH1 . Normalize to a housekeeping gene (e.g., GAPDH). A significant reduction in the expression of these genes in the this compound-treated group compared to the vehicle control indicates target engagement.

  • Immunohistochemistry (IHC):

    • Perform IHC on formalin-fixed, paraffin-embedded tumor sections.

    • Use an antibody against GLI1 to assess changes in protein expression and localization. A decrease in nuclear GLI1 staining is expected with effective Hh pathway inhibition.

Data Presentation and Analysis

All quantitative data should be summarized in a structured format for clear comparison.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNMean Tumor Volume (Day 0) (mm³) ± SEMMean Tumor Volume (Day 21) (mm³) ± SEM% Tumor Growth Inhibition (TGI)
Vehicle10155 ± 151250 ± 120-
This compound (X mg/kg)10152 ± 14450 ± 5064%
This compound (Y mg/kg)10158 ± 16280 ± 4078%

Table 2: Example of Pharmacodynamic Biomarker Data (qPCR)

Treatment GroupNRelative GLI1 mRNA Expression (Fold Change vs. Vehicle) ± SEMRelative PTCH1 mRNA Expression (Fold Change vs. Vehicle) ± SEM
Vehicle51.00 ± 0.151.00 ± 0.12
This compound (X mg/kg)50.25 ± 0.050.30 ± 0.06

Statistical Analysis: Analyze differences in tumor growth between groups using appropriate statistical tests, such as a two-way ANOVA with post-hoc analysis. Analyze survival data using Kaplan-Meier curves and the log-rank test. A p-value of <0.05 is typically considered statistically significant.

Conclusion

These application notes provide a framework for the preclinical in vivo evaluation of this compound. The successful execution of these protocols will yield critical data on the anti-tumor efficacy and target engagement of the compound, which are essential for its continued development. Careful model selection, rigorous experimental design, and comprehensive data analysis are paramount to obtaining meaningful and translatable results.

References

Application Notes and Protocols for Cell Line Screening of Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of novel chemical entities, such as Pasodacigib, targeting the Hedgehog (Hh) signaling pathway. The methodologies described are essential for identifying and characterizing compounds that modulate this critical pathway, which is implicated in various forms of cancer.

Introduction to Hedgehog Pathway Inhibitor Screening

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[2][3][4] Screening for inhibitors of this pathway typically involves cell-based assays that can quantify the activity of key components, particularly the G protein-coupled receptor-like protein Smoothened (SMO) and the downstream GLI transcription factors.[4][5]

This compound has been identified as a diacylglycerol kinase alpha (DGKA) inhibitor.[6] While distinct from the canonical Hedgehog pathway, exploring its effects on various signaling cascades, including the Hh pathway, can be a valuable screening approach to identify potential cross-talk or off-target effects. The following protocols are standard methods for screening compounds for activity against the Hedgehog pathway.

Key Screening Assays

A variety of assays can be employed to screen for Hedgehog pathway inhibitors. The choice of assay depends on the specific target within the pathway and the desired throughput.

  • GLI-Luciferase Reporter Assay: This is a widely used method to measure the transcriptional activity of the GLI proteins, the final effectors of the Hedgehog pathway.[7]

  • Smoothened (SMO) Binding Assay: This assay directly measures the ability of a compound to bind to the SMO receptor, providing information on target engagement.[7]

  • Downstream Target Gene Expression Analysis: Quantitative PCR (qPCR) or Western blotting can be used to measure the expression of Hh pathway target genes such as GLI1 and PTCH1.[8]

  • Cell Viability and Proliferation Assays: These assays determine the effect of the inhibitor on the growth of cancer cell lines with a constitutively active Hedgehog pathway.

Experimental Protocols

Protocol 1: GLI-Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying Hedgehog pathway activity at the level of its terminal transcription factors, the GLI proteins.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Hedgehog pathway activation.

Materials:

  • Shh-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter).[4][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Low-serum medium (e.g., DMEM with 0.5% FBS).

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium (Shh-CM) or Smoothened agonist (SAG)).[5][8]

  • Test compound (e.g., this compound).

  • 96-well plates.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a low-serum medium.

  • Treatment: Treat the cells with a constant concentration of a Hedgehog pathway agonist (e.g., 100 nM SAG) and a serial dilution of the test compound.[7] Include appropriate controls (agonist alone, vehicle control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.[7]

  • Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.[7]

  • Luminescence Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in a luminometer.[7]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.[7]

    • Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Workflow for GLI-Luciferase Reporter Assay

GLI_Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Analysis seed Seed Shh-LIGHT2 Cells adhere Overnight Adherence seed->adhere serum_starve Serum Starvation adhere->serum_starve add_agonist Add Hh Agonist (SAG) serum_starve->add_agonist add_inhibitor Add Test Compound add_agonist->add_inhibitor incubate Incubate 24-48h add_inhibitor->incubate lyse Lyse Cells incubate->lyse measure_luc Measure Luciferase Activity lyse->measure_luc normalize Normalize Data measure_luc->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Calculate IC50 plot->calc_ic50 cluster_prep cluster_prep cluster_treatment cluster_treatment cluster_analysis cluster_analysis

Caption: Workflow of the GLI-Luciferase Reporter Gene Assay.

Protocol 2: Smoothened (SMO) Binding Assay

This assay directly measures the binding affinity of a compound to the Smoothened receptor.[7]

Objective: To determine the binding affinity (Ki) of a test compound to the SMO receptor.

Materials:

  • Cell line overexpressing the Smoothened receptor (e.g., HEK293T cells stably transfected with an SMO expression vector).[7]

  • Fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine).[7]

  • Unlabeled test compound.

  • Cold buffer.

  • Flow cytometer or high-content imaging system.

Procedure:

  • Cell Preparation: Prepare cells overexpressing the SMO receptor.[7]

  • Competitive Binding: Incubate the cells in the presence of a fixed concentration of a fluorescently labeled SMO ligand and a range of concentrations of the unlabeled test compound.[7]

  • Incubation: Allow the binding to reach equilibrium by incubating for a defined period (e.g., 1-2 hours at 4°C or room temperature).[7]

  • Washing: Wash the cells with a cold buffer to remove unbound ligands.[7]

  • Detection: Quantify the amount of bound fluorescent ligand using flow cytometry or high-content imaging.[7]

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the test compound.

    • The concentration at which the test compound displaces 50% of the fluorescent ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).[7]

Workflow for SMO Binding Assay

SMO_Binding_Workflow start Start: SMO-overexpressing cells prepare Prepare Cell Suspension start->prepare incubate Incubate with BODIPY-cyclopamine and Test Compound prepare->incubate wash Wash to Remove Unbound Ligand incubate->wash detect Quantify Fluorescence (Flow Cytometry/Imaging) wash->detect analyze Analyze Data and Calculate IC50/Ki detect->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow of the Smoothened (SMO) Binding Assay.

Data Presentation

Quantitative data from screening assays should be summarized in clear and structured tables to allow for easy comparison of different compounds.

Table 1: In Vitro Activity of Hedgehog Pathway Inhibitors

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
VismodegibSMOGLI-LuciferaseShh-LIGHT228[8]
SonidegibSMOGLI-LuciferaseShh-LIGHT215[9]
CUR61414Hh PathwayGLI-Luciferases12100-200[3]
JervineHh PathwayGLI-Luciferases12500-700[3]
Compound 7_3d3ShhNCellular AssayShh-LIGHT2400[4]

Table 2: Inhibition of Hh Target Gene Expression

CompoundConcentration (µM)Target GeneFold Change (mRNA)Cell LineReference
HH-130.01GLI1~0.2NIH3T3[8]
HH-130.01PTCH1~0.3NIH3T3[8]
HH-200.05GLI1~0.3NIH3T3[8]
HH-200.05PTCH1~0.4NIH3T3[8]

Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes.

// Invisible edges for layout PTCH1_off -> SHH [style=invis]; }

References

Application Notes and Protocols for Pasodacigib in Cancer Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasodacigib (PF-04449913) is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway.[1] Aberrant activation of the HH pathway is implicated in the development and progression of various cancers.[2][3] Emerging evidence highlights the crucial role of the HH signaling pathway in modulating the tumor microenvironment (TME), often creating an immunosuppressive landscape that allows cancer cells to evade immune destruction.[3][4] By inhibiting the HH pathway, this compound presents a promising strategy to remodel the TME and enhance the efficacy of cancer immunotherapies.

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in cancer immunotherapy research. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in evaluating the immunomodulatory effects of this compound.

Mechanism of Action: Targeting the Hedgehog Pathway to Modulate Anti-Tumor Immunity

The Hedgehog signaling pathway, when aberrantly activated in cancer, contributes to an immunosuppressive TME through several mechanisms:

  • Polarization of Tumor-Associated Macrophages (TAMs): The HH pathway can drive the polarization of TAMs towards an M2 phenotype, which is associated with immunosuppression and tumor progression.

  • Suppression of Cytotoxic T Cell Infiltration: Aberrant HH signaling can reduce the infiltration of cytotoxic CD8+ T cells into the tumor, which are essential for killing cancer cells.

  • Upregulation of Immune Checkpoints: The HH pathway has been shown to induce the expression of programmed cell death ligand 1 (PD-L1) on tumor cells and immune cells within the TME, leading to the suppression of T cell activity.

This compound, by inhibiting SMO, blocks the downstream signaling cascade of the HH pathway. This inhibition is hypothesized to reverse the immunosuppressive effects, thereby "reprogramming" the TME to be more conducive to an anti-tumor immune response. This provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) to achieve synergistic anti-cancer effects.

Applications in Cancer Immunotherapy Studies

This compound can be utilized in a variety of preclinical cancer models to investigate its immunomodulatory properties and its potential in combination with immunotherapies. Key applications include:

  • Evaluation of TME Reprogramming: Assessing the effect of this compound on the composition and phenotype of immune cells within the tumor.

  • Combination Studies with Immune Checkpoint Inhibitors: Investigating the synergistic anti-tumor activity of this compound with antibodies targeting PD-1, PD-L1, or other immune checkpoints.

  • Elucidation of Resistance Mechanisms: Studying how the HH pathway contributes to resistance to immunotherapy and whether this compound can overcome this resistance.

Quantitative Data from Preclinical Studies with Hedgehog Inhibitors

The following tables summarize representative quantitative data from preclinical studies investigating the effects of Hedgehog pathway inhibitors on the tumor immune microenvironment. While specific data for this compound is limited in the public domain, data from other SMO inhibitors like sonidegib and vismodegib (B1684315) provide a strong indication of the expected biological effects.

Table 1: Effect of Hedgehog Pathway Inhibition on Tumor-Infiltrating Lymphocytes (TILs)

Cell TypeTreatment GroupChange in Population (%)Cancer ModelReference
CD8+ T cellsSonidegib↓ 81%Colorectal Cancer
CD4+ T cellsSonidegibModerately ↓Colorectal Cancer
NK cellsSonidegib↓ 77%Colorectal Cancer

Table 2: Effect of Hedgehog Pathway Inhibition on PD-L1 Expression

MarkerTreatment GroupMethodChange in ExpressionCancer ModelReference
PD-L1SMO inhibitorIHCHepatocellular Carcinoma
PD-L1SMO inhibitorFlow CytometryUpregulation on TAMsHepatocellular Carcinoma

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Cancer Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound, alone and in combination with an anti-PD-1 antibody.

1. Cell Culture and Tumor Implantation:

  • Select a suitable syngeneic cancer cell line (e.g., CT26 for colorectal cancer, B16-F10 for melanoma) that is compatible with the chosen mouse strain (e.g., BALB/c, C57BL/6).
  • Culture the cells under standard conditions.
  • On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.

2. Animal Grouping and Treatment:

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
  • Group 1: Vehicle control (e.g., corn oil, orally)
  • Group 2: this compound (e.g., 40 mg/kg, daily, oral gavage)
  • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)
  • Group 4: this compound + Anti-PD-1 antibody (same doses and schedules as above)
  • Monitor tumor growth with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
  • Monitor animal body weight and overall health.

3. Endpoint Analysis:

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
  • Collect tumors, spleens, and tumor-draining lymph nodes for further analysis.

Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells

This protocol describes the preparation of a single-cell suspension from tumors for multi-parameter flow cytometry to characterize the immune cell populations.

1. Tumor Digestion:

  • Mince the harvested tumor tissue into small pieces.
  • Digest the tissue in a solution containing collagenase (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) in RPMI medium for 30-45 minutes at 37°C with agitation.
  • Neutralize the enzymatic reaction with RPMI containing 10% FBS.
  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

2. Red Blood Cell Lysis (if necessary):

  • If significant red blood cell contamination is present, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes.
  • Wash the cells with PBS containing 2% FBS.

3. Antibody Staining:

  • Count the viable cells.
  • Aliquot approximately 1-2 x 10^6 cells per tube.
  • Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
  • Block Fc receptors with an anti-CD16/32 antibody.
  • Stain with a panel of fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C. A typical panel might include:
  • T cells: CD45, CD3, CD4, CD8
  • Regulatory T cells: CD25, FoxP3 (requires intracellular staining)
  • Macrophages: CD45, F4/80, CD11b, CD206 (for M2)
  • Immune checkpoints: PD-1, PD-L1
  • For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.

4. Data Acquisition and Analysis:

  • Acquire the stained samples on a flow cytometer.
  • Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations as a percentage of total live cells or CD45+ cells.

Protocol 3: Immunohistochemical (IHC) Analysis of the Tumor Microenvironment

This protocol provides a general workflow for IHC staining of tumor sections to visualize and quantify immune cells and protein expression.

1. Tissue Preparation:

  • Fix the harvested tumor tissue in 10% neutral buffered formalin for 24 hours.
  • Process the tissue and embed in paraffin.
  • Cut 4-5 µm sections and mount on charged slides.

2. Staining Procedure:

  • Deparaffinize and rehydrate the tissue sections.
  • Perform antigen retrieval using an appropriate buffer and heating method (e.g., citrate (B86180) buffer pH 6.0 in a pressure cooker).
  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific protein binding with a blocking serum.
  • Incubate with the primary antibody (e.g., anti-CD8, anti-PD-L1) at the optimal concentration and time.
  • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
  • Develop the signal with a chromogen (e.g., DAB).
  • Counterstain with hematoxylin.
  • Dehydrate and mount the slides.

3. Image Analysis:

  • Scan the stained slides using a digital slide scanner.
  • Use image analysis software to quantify the number of positive cells (e.g., CD8+ cells per mm²) or the percentage of tumor area positive for a specific marker (e.g., PD-L1 H-score).

Visualizations

Hedgehog_Signaling_Pathway Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (active) GLI (active) GLI->GLI (active) Activation Target Genes Target Genes GLI (active)->Target Genes Transcription This compound This compound This compound->SMO Inhibits

Caption: Hedgehog Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor Implantation Tumor Implantation Tumor Growth & Randomization Tumor Growth & Randomization Tumor Implantation->Tumor Growth & Randomization Vehicle Vehicle Tumor Growth & Randomization->Vehicle This compound This compound Tumor Growth & Randomization->this compound Anti-PD-1 Anti-PD-1 Tumor Growth & Randomization->Anti-PD-1 Combination Combination Tumor Growth & Randomization->Combination Tumor Growth Measurement Tumor Growth Measurement Vehicle->Tumor Growth Measurement This compound->Tumor Growth Measurement Anti-PD-1->Tumor Growth Measurement Combination->Tumor Growth Measurement Flow Cytometry Flow Cytometry Tumor Growth Measurement->Flow Cytometry Immunohistochemistry Immunohistochemistry Tumor Growth Measurement->Immunohistochemistry

Caption: Experimental Workflow for In Vivo Studies of this compound in Cancer Immunotherapy.

TME_Modulation cluster_this compound This compound (SMO Inhibitor) cluster_effects Effects on Tumor Microenvironment cluster_outcome Therapeutic Outcome This compound This compound Decrease M2 Macrophages Decrease M2 Macrophages This compound->Decrease M2 Macrophages Increase CD8+ T cells Increase CD8+ T cells This compound->Increase CD8+ T cells Decrease PD-L1 Expression Decrease PD-L1 Expression This compound->Decrease PD-L1 Expression Enhanced Anti-Tumor Immunity Enhanced Anti-Tumor Immunity Decrease M2 Macrophages->Enhanced Anti-Tumor Immunity Increase CD8+ T cells->Enhanced Anti-Tumor Immunity Decrease PD-L1 Expression->Enhanced Anti-Tumor Immunity

Caption: Logical Relationship of this compound's Effects on the Tumor Microenvironment.

References

Application Notes and Protocols for Dose-Response Analysis of Diacylglycerol Kinase Alpha (DGKα) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pasodacigib is an investigational small molecule inhibitor targeting diacylglycerol kinase alpha (DGKα), an enzyme that plays a critical role in lipid signaling pathways.[1] DGKα catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial regulator of cellular processes by modulating the balance between these two signaling lipids.[2][3][4][5] Overexpression or hyperactivity of DGKα has been implicated in attenuating T-cell activation within the tumor microenvironment, making it a promising target for cancer immunotherapy. Inhibition of DGKα is expected to increase DAG levels, leading to enhanced T-cell receptor (TCR) signaling and a more robust anti-tumor immune response.

These application notes provide a comprehensive overview of the methodologies required to analyze the dose-response relationship of DGKα inhibitors like this compound. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this class of therapeutic agents.

Mechanism of Action and Signaling Pathway

DGKα is a key negative regulator of the TCR signaling pathway. Upon TCR engagement, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol (B14025) trisphosphate (IP3). DAG recruits and activates several downstream effectors, including Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing protein (RasGRP), which are essential for T-cell activation, proliferation, and cytokine production. DGKα terminates this signal by converting DAG to PA. By inhibiting DGKα, compounds like this compound aim to sustain DAG-mediated signaling, thereby lowering the activation threshold of T-cells and enhancing their effector functions.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLC PLC TCR->PLC Antigen Presentation PIP2 PIP2 DAG DAG PIP2->DAG Hydrolysis DGKa DGKα DAG->DGKa PKC PKC DAG->PKC RasGRP RasGRP DAG->RasGRP PA PA DGKa->PA Phosphorylation Activation T-Cell Activation (IL-2, IFNγ production) PKC->Activation RasGRP->Activation This compound This compound (DGKα Inhibitor) This compound->DGKa

Caption: Simplified DGKα Signaling Pathway in T-Cells.

Data Presentation: Dose-Response Characteristics of DGKα Inhibitors

The following tables summarize representative quantitative data for DGKα inhibitors from biochemical and cellular assays. This data is provided as a reference for expected potency and efficacy.

Table 1: Biochemical Potency of Representative DGKα Inhibitors

CompoundTarget(s)Assay TypeIC50 (nM)Reference
INCB177054 DGKα, DGKζADP-Glo<1
BMS-502 DGKα, DGKζBiochemical1
Compound 13 DGKαADP-Glo23
R59022 DGKαBiochemical2800
R59949 DGKαBiochemical-

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of Representative DGKα Inhibitors

CompoundCell TypeAssayEC50 (nM)EndpointReference
BMS-502 Human Whole BloodIFNγ Production280Cytokine Release
Compound 13 Human PBMCIL-2 Induction180Cytokine Release
INCB177054 Jurkat T-cellsT-cell Activation-IL-2 Production

EC50: Half-maximal effective concentration; PBMC: Peripheral Blood Mononuclear Cell.

Experimental Protocols

Detailed protocols for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Biochemical DGKα Activity Assay (ADP-Glo™ Format)

This protocol measures the activity of DGKα by quantifying the amount of ADP produced during the phosphorylation of DAG.

Biochemical_Workflow start Start prepare_reagents Prepare Reagents: - DGKα Enzyme - DAG Substrate - ATP - Assay Buffer start->prepare_reagents add_inhibitor Add serial dilutions of This compound or control to 384-well plate prepare_reagents->add_inhibitor add_enzyme Add DGKα enzyme to wells add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding DAG/ATP mixture add_enzyme->initiate_reaction incubate_rt Incubate at RT (e.g., 60 min) initiate_reaction->incubate_rt add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_rt->add_adpglo incubate_adpglo Incubate at RT (e.g., 40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal incubate_adpglo->add_detection incubate_detection Incubate at RT (e.g., 30 min) add_detection->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence analyze_data Analyze Data: - Normalize to controls - Plot dose-response curve - Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a DGKα Biochemical Assay.

Materials:

  • Recombinant human DGKα enzyme (e.g., from Promega)

  • Diacylglycerol substrate (e.g., 1,2-dilauroyl-sn-glycerol)

  • ATP

  • DGKα reaction buffer (consult manufacturer's recommendation)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound or other test compounds

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from a high concentration (e.g., 10 mM). Dispense a small volume (e.g., 50 nL) of the diluted compound, DMSO vehicle, and a positive control inhibitor into the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the DGKα enzyme to the desired concentration in the reaction buffer.

  • Reaction Initiation: Add the diluted DGKα enzyme to the wells containing the compounds. Initiate the kinase reaction by adding a mixture of the DAG substrate and ATP. The final concentrations of ATP should be close to the Km value for the enzyme to ensure sensitive detection of inhibitors.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP and, in a coupled reaction with luciferase, produce a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP generated and thus to the DGKα activity.

    • Normalize the data using vehicle-treated wells (0% inhibition) and wells with no enzyme or a potent inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular T-Cell Activation Assay (IL-2 Production)

This protocol assesses the ability of a DGKα inhibitor to enhance T-cell activation in a cellular context by measuring the production of Interleukin-2 (IL-2).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))

  • This compound or other test compounds

  • Human IL-2 ELISA kit

  • 96-well tissue culture plates

Procedure:

  • Cell Plating: Seed PBMCs or Jurkat cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the cells with the compound for 1-2 hours at 37°C, 5% CO2.

  • T-cell Stimulation: Add a suboptimal concentration of T-cell activators (e.g., anti-CD3/CD28) to the wells to induce a measurable, but not maximal, level of activation.

  • Incubation: Culture the cells for 24-48 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve for the IL-2 ELISA.

    • Calculate the concentration of IL-2 in each sample.

    • Plot the IL-2 concentration against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal increase in IL-2 production.

Conclusion

The protocols and data presented provide a framework for the systematic evaluation of this compound and other DGKα inhibitors. By employing both biochemical and cellular assays, researchers can thoroughly characterize the potency, efficacy, and mechanism of action of these compounds. The dose-response data generated from these studies are essential for guiding lead optimization, selecting candidate molecules for in vivo testing, and ultimately advancing the development of novel immunotherapies targeting the DGKα pathway.

References

Application Notes and Protocols: Investigating Pasodacigib, a DGKA Inhibitor, in CAR-T Cell Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and potential experimental approaches for investigating the use of pasodacigib, a Diacylglycerol Kinase Alpha (DGKA) inhibitor, to enhance Chimeric Antigen Receptor (CAR)-T cell therapy. While direct studies on this compound in combination with CAR-T cells are not extensively published, the critical role of DGKA in regulating T-cell function provides a strong basis for its investigation as a novel agent to improve the efficacy of CAR-T cell treatments.

Introduction: The Rationale for DGKA Inhibition in CAR-T Cell Therapy

Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a powerful tool in oncology. However, its success can be limited by factors such as T-cell exhaustion, anergy, and the immunosuppressive tumor microenvironment. A key intracellular signaling node that governs T-cell activation and exhaustion is Diacylglycerol Kinase Alpha (DGKA).

DGKA is an enzyme that acts as a negative regulator of T-cell receptor (TCR) and CAR signaling.[1][2][3] It functions by phosphorylating the second messenger diacylglycerol (DAG) to phosphatidic acid (PA), thereby attenuating DAG-mediated signaling pathways that are crucial for T-cell activation, proliferation, and effector functions.[1][2] Elevated DGKA activity has been observed in anergic and exhausted T-cells, suggesting that its inhibition could restore anti-tumor immunity.

This compound is identified as a DGKA inhibitor. By inhibiting DGKA, this compound has the potential to increase the intracellular concentration of DAG, leading to enhanced and sustained signaling downstream of the CAR construct. This could translate to more potent and persistent CAR-T cells with improved anti-tumor activity. Preclinical studies with other DGKA inhibitors and genetic knockout models have demonstrated that targeting DGKA can indeed boost the efficacy of CAR-T cells.

Mechanism of Action: DGKA in the CAR-T Cell Signaling Pathway

Upon engagement of the CAR with its target antigen on a tumor cell, a signaling cascade is initiated that mimics the natural T-cell activation process. This involves the generation of diacylglycerol (DAG), which recruits and activates key downstream effectors such as Protein Kinase C theta (PKCθ) and RasGRP1. These molecules, in turn, activate transcription factors like NF-κB and AP-1, leading to cytokine production, proliferation, and cytotoxic activity of the CAR-T cell.

DGKA acts as a crucial checkpoint in this pathway by converting DAG to PA, effectively putting a brake on the activation signal. By inhibiting DGKA, this compound would be expected to prevent this conversion, leading to an accumulation of DAG at the immunological synapse and consequently, a more robust and sustained activation of the CAR-T cell.

DGKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CAR CAR PLCg PLCg CAR->PLCg Activates Antigen Antigen Antigen->CAR Binding DAG DAG DGKA DGKA DAG->DGKA Substrate PKC_theta PKC_theta DAG->PKC_theta Activates RasGRP1 RasGRP1 DAG->RasGRP1 Activates PIP2 PIP2 PLCg->DAG Converts PIP2 to This compound This compound This compound->DGKA Inhibits PA PA DGKA->PA Converts to NF_kB_AP1 NF-kB / AP-1 PKC_theta->NF_kB_AP1 Activates RasGRP1->NF_kB_AP1 Activates Effector_Function Cytokine Release Proliferation Cytotoxicity NF_kB_AP1->Effector_Function Promotes

Caption: DGKA Signaling Pathway in CAR-T Cells.

Potential Applications of this compound in CAR-T Cell Research

  • Enhancement of CAR-T Cell Effector Functions: this compound could be used to directly boost the cytotoxic potential and cytokine production of CAR-T cells.

  • Overcoming T-Cell Exhaustion: By sustaining activation signals, this compound may help prevent or reverse the exhausted phenotype often observed in CAR-T cells after prolonged antigen exposure.

  • Improving CAR-T Cell Proliferation and Persistence: Enhanced signaling through DGKA inhibition could lead to greater proliferation and longer-term persistence of CAR-T cells in vivo.

  • Combination Therapy: this compound could be investigated in combination with other immunomodulatory agents, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.

Experimental Protocols

The following are example protocols for evaluating the effect of this compound on CAR-T cell function.

Protocol 1: In Vitro Assessment of this compound on CAR-T Cell Cytotoxicity

Objective: To determine the effect of this compound on the ability of CAR-T cells to kill target tumor cells.

Methodology:

  • Cell Culture:

    • Culture CAR-T cells (e.g., anti-CD19 CAR-T) and target tumor cells (e.g., CD19-positive NALM-6 leukemia cells) under standard conditions.

    • Culture a negative control cell line that does not express the target antigen (e.g., CD19-negative K562 cells).

  • Treatment:

    • Pre-treat CAR-T cells with a range of concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2-4 hours.

  • Co-culture:

    • Co-culture the pre-treated CAR-T cells with target tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Cytotoxicity Assay:

    • After a 4-hour or 18-hour co-culture, assess tumor cell lysis using a standard method such as a calcein-AM release assay or a luciferase-based assay.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each condition.

    • Determine the EC50 (half-maximal effective concentration) of this compound for enhancing cytotoxicity.

Protocol 2: In Vitro Cytokine Release Assay

Objective: To measure the effect of this compound on cytokine production by CAR-T cells upon antigen stimulation.

Methodology:

  • Co-culture Setup:

    • Set up the same co-culture conditions as in Protocol 1.

  • Supernatant Collection:

    • After 24 hours of co-culture, collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentration of key cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis:

    • Compare the cytokine concentrations between this compound-treated and vehicle-treated groups.

Protocol 3: In Vivo Murine Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in combination with CAR-T cell therapy in a mouse model of cancer.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., NSG mice).

  • Tumor Implantation:

    • Inject the mice with a human tumor cell line (e.g., luciferase-expressing NALM-6 cells) intravenously or subcutaneously.

  • Treatment Groups:

    • Establish treatment groups (n=8-10 mice per group):

      • Vehicle control

      • This compound alone

      • CAR-T cells alone

      • CAR-T cells + this compound

  • CAR-T Cell Infusion:

    • Once tumors are established (as determined by bioluminescence imaging), inject CAR-T cells intravenously.

  • This compound Administration:

    • Administer this compound or vehicle control to the respective groups, starting on the day of CAR-T cell infusion, following a predetermined dosing schedule.

  • Monitoring:

    • Monitor tumor burden regularly using bioluminescence imaging.

    • Monitor mouse survival and body weight.

  • Data Analysis:

    • Compare tumor growth and survival curves between the different treatment groups.

Illustrative Data Presentation

The following tables present hypothetical data that could be expected from the experiments described above, based on published findings for DGKA inhibition.

Table 1: Effect of this compound on CAR-T Cell Cytotoxicity In Vitro

This compound Concentration% Specific Lysis (4 hours, E:T 5:1)
Vehicle (DMSO)35%
10 nM45%
100 nM65%
1 µM70%

Table 2: Effect of this compound on Cytokine Release In Vitro

This compound ConcentrationIFN-γ (pg/mL)IL-2 (pg/mL)
Vehicle (DMSO)1500500
100 nM45001200

Table 3: In Vivo Anti-Tumor Efficacy in a Murine Model

Treatment GroupMedian Survival (days)
Vehicle20
This compound alone22
CAR-T cells alone45
CAR-T cells + this compound65

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CAR_T_Culture CAR-T Cell Culture & Expansion Pasodacigib_Treatment Treatment with this compound or Vehicle CAR_T_Culture->Pasodacigib_Treatment Co_culture Co-culture with Target Tumor Cells Pasodacigib_Treatment->Co_culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., Calcein Release) Co_culture->Cytotoxicity_Assay Cytokine_Assay Cytokine Release Assay (e.g., ELISA, Luminex) Co_culture->Cytokine_Assay Tumor_Implantation Tumor Cell Implantation in Immunodeficient Mice Cytotoxicity_Assay->Tumor_Implantation Inform Cytokine_Assay->Tumor_Implantation Inform CAR_T_Infusion CAR-T Cell Infusion Tumor_Implantation->CAR_T_Infusion Pasodacigib_Admin This compound Administration CAR_T_Infusion->Pasodacigib_Admin Monitoring Monitor Tumor Burden & Survival Pasodacigib_Admin->Monitoring

Caption: Workflow for Evaluating this compound with CAR-T Cells.

Conclusion

The inhibition of DGKA presents a promising strategy for enhancing the therapeutic efficacy of CAR-T cells. This compound, as a DGKA inhibitor, warrants investigation in this context. The protocols and conceptual framework provided here offer a starting point for researchers to explore the potential of this compound to augment CAR-T cell therapy, potentially leading to more effective treatments for cancer patients.

References

Troubleshooting & Optimization

pasodacigib solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides general guidance on the solubility and stability challenges commonly encountered with poorly soluble kinase inhibitors, a class to which pasodacigib belongs. As of the latest update, specific quantitative solubility and stability data for this compound are not publicly available. The following information is based on general principles and data from analogous compounds and should be used as a starting point for your own experimental validation.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What solvents are recommended?

A1: For initial stock solutions, organic solvents are typically required for poorly soluble kinase inhibitors. Based on general data for similar compounds, consider the following:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.

  • Ethanol: Can be used, but may have lower solubilizing capacity than DMSO.

It is critical to prepare a high-concentration stock solution in an organic solvent first, which can then be diluted into aqueous buffers for your experiments. Direct dissolution in aqueous media is generally not feasible.

Q2: My compound is precipitating when I dilute my DMSO stock into aqueous buffer for my cell-based assay. How can I prevent this?

A2: This is a common issue. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay medium.

  • Increase the percentage of DMSO: While it's best to keep the final DMSO concentration low (typically <0.5%) to avoid solvent effects on cells, a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same DMSO concentration to account for any solvent-induced effects.

  • Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to maintain the solubility of hydrophobic compounds. Extensive validation is required to ensure the surfactant does not interfere with your assay.

  • Serum in media: The presence of serum in cell culture media can aid in solubilizing hydrophobic compounds. If your experiment allows, utilizing serum-containing media may improve solubility.

Q3: How should I store my this compound, both in solid form and in solution?

A3: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions (in organic solvent): Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Possible Cause: Compound precipitation or degradation in the assay medium.

Troubleshooting Workflow:

DGK_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG cleaves PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK phosphorylates Downstream Downstream Signaling PKC->Downstream This compound This compound This compound->DGK PA Phosphatidic Acid (PA) DGK->PA

Optimizing Pasodacigib Dosage for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of pasodacigib in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as BAY2862789, is a potent and selective inhibitor of the alpha-isoenzyme of diacylglycerol kinase (DGKα).[1] DGKα is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA).[2][1] By inhibiting DGKα, this compound leads to the accumulation of DAG, a critical second messenger. This has two primary effects:

  • In T-cells: Increased DAG levels enhance T-cell receptor (TCR) signaling, leading to increased T-cell proliferation, cytokine production (such as IL-2), and a more robust anti-tumor immune response.

  • In cancer cells: DGKα is often overexpressed in various cancers and contributes to cell survival. Inhibition of DGKα by this compound can suppress the proliferation of malignant cells and induce apoptosis.

Q2: What is the reported in vitro potency of this compound?

A2: this compound has a high in vitro potency for human DGKα, with a reported pIC₅₀ value of 9.3, which corresponds to an IC₅₀ of 0.5 nM.

Q3: What is the recommended solvent for this compound?

A3: Like many kinase inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.

Q4: How should I store the this compound stock solution?

A4: Store the DMSO stock solution at -20°C or -80°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Issue 1: Low or no observable effect of this compound in my cell-based assay.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: While the IC₅₀ of this compound for DGKα is very low (0.5 nM), the effective concentration in a cellular assay will depend on the cell type, cell density, and the specific endpoint being measured. It is recommended to perform a dose-response experiment starting from a low nanomolar range and extending to the micromolar range. For context, other less specific DGK inhibitors like R59949 have been used in the 15-30 µM range in cell culture.

  • Possible Cause 2: Inactivation by serum.

    • Solution: Components in fetal bovine serum (FBS) and other sera can bind to and inactivate small molecule inhibitors over time. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cell line can tolerate it. If serum is necessary, you may need to replenish the medium with fresh this compound during long incubation periods.

  • Possible Cause 3: Incorrect experimental design.

    • Solution: Ensure that the assay endpoint is appropriate for the mechanism of action. For T-cell activation, measure markers like IL-2 production or phosphorylation of ERK. For cytotoxicity, use assays that measure apoptosis, such as caspase-3/7 activity or Annexin V staining.

Issue 2: High background or off-target effects observed.

  • Possible Cause 1: High concentration of this compound.

    • Solution: Even selective inhibitors can have off-target effects at high concentrations. Stick to the lowest effective concentration determined from your dose-response experiments.

  • Possible Cause 2: DMSO toxicity.

    • Solution: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Ensure that the vehicle control contains the same final concentration of DMSO as the treated samples.

Issue 3: this compound precipitates out of solution when added to cell culture media.

  • Possible Cause: Poor aqueous solubility.

    • Solution: This is a common issue with hydrophobic compounds. To mitigate this, add the DMSO stock solution to the cell culture medium dropwise while gently vortexing. Avoid preparing large volumes of diluted compound in aqueous media that will be stored for extended periods. It is best to prepare the final working solution immediately before adding it to the cells.

Quantitative Data Summary

ParameterValueSource
pIC₅₀ (human DGKα) 9.3
IC₅₀ (human DGKα) 0.5 nM

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be used if necessary.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (ideally ≤ 0.1%).

2. T-Cell Activation Assay (IL-2 Production)

  • Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) in a 96-well plate.

  • Treatment: Add serial dilutions of this compound or vehicle control (medium with the same final DMSO concentration) to the wells.

  • Stimulation: Stimulate the cells with an appropriate T-cell activator (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.

3. Cytotoxicity Assay (Caspase-3/7 Activity)

  • Cell Seeding: Seed a cancer cell line of interest in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Analysis: Measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit according to the manufacturer's protocol.

4. Western Blot for Phospho-ERK

  • Cell Treatment: Treat T-cells with this compound or vehicle for a predetermined time, followed by stimulation with a T-cell activator for a short period (e.g., 5-30 minutes).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK and total ERK, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Pasodacigib_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling cluster_this compound This compound Action TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg DAG DAG PLCg->DAG PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP DGKa DGKα DAG->DGKa PA PA NFkB NF-κB PKC->NFkB ERK p-ERK RasGRP->ERK IL2 IL-2 Production T-Cell Proliferation NFkB->IL2 AP1 AP-1 AP1->IL2 ERK->AP1 This compound This compound This compound->DGKa DGKa->PA

Caption: this compound inhibits DGKα, increasing DAG and enhancing T-cell activation.

Experimental_Workflow cluster_assays Assay Types prep 1. Prepare this compound Stock Solution (in DMSO) treat 3. Prepare Working Solutions & Treat Cells prep->treat seed 2. Seed Cells (e.g., T-cells, Cancer Cells) seed->treat incubate 4. Incubate (Time-dependent) treat->incubate assay 5. Perform Assay incubate->assay tcell T-Cell Activation (IL-2 ELISA, p-ERK WB) assay->tcell cyto Cytotoxicity (Caspase Assay, Annexin V) assay->cyto analyze 6. Data Analysis tcell->analyze cyto->analyze

Caption: General workflow for in vitro experiments with this compound.

Troubleshooting_Flow start No/Low Effect Observed q1 Is the concentration optimal? start->q1 sol1 Perform Dose-Response (nM to µM range) q1->sol1 No q2 Is serum interfering? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Reduce serum or use serum-free media q2->sol2 Yes q3 Is the endpoint appropriate? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Use relevant assays (e.g., p-ERK, IL-2, Apoptosis) q3->sol3 No end Consult Further Technical Support q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting logic for suboptimal this compound activity.

References

Technical Support Center: Investigating Off-Target Effects of PF-04691502

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of PF-04691502, a dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor.

Important Note: The compound name "pasodacigib" is not consistently found in the scientific literature. The information provided here pertains to PF-04691502, a compound extensively documented as a dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PF-04691502?

A1: PF-04691502 is an ATP-competitive dual inhibitor of Class I PI3K and mTOR kinases.[1][2] It potently inhibits the kinase activity of PI3K isoforms (α, β, δ, and γ) and mTOR, thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[1][3]

Q2: What are the known on-target inhibitory activities of PF-04691502?

A2: Biochemical assays have determined the inhibitory constants (Ki) of PF-04691502 against various PI3K isoforms and mTOR. These values are summarized in the table below.

TargetKi (nM)
PI3Kα1.8
PI3Kβ2.1
PI3Kδ1.6
PI3Kγ1.9
mTOR16
Data sourced from multiple studies.[3][4]

Q3: Is there a publicly available kinome scan or broad off-target screening profile for PF-04691502?

A3: Based on extensive literature searches, a comprehensive, publicly available kinome scan or broad selectivity profile for PF-04691502 has not been identified. While the compound is described as "selective" for PI3K/mTOR, this is primarily in the context of its potent activity against these targets compared to some other kinases.[3] The full spectrum of its off-target interactions is not detailed in the available literature.

Q4: What are the reported side effects of PF-04691502 in clinical trials, and could they be related to off-target effects?

A4: A Phase I clinical trial of PF-04691502 in patients with advanced cancer reported several treatment-related adverse events. While these could be due to on-target inhibition of the PI3K/mTOR pathway in non-cancerous tissues, the possibility of off-target effects contributing to this toxicity profile cannot be excluded.

Adverse EventGrade 1-2 (%)Grade 3 (%)
Fatigue35.15.4
Nausea35.10
Decreased appetite32.42.7
Rash24.32.7
Hyperglycemia21.65.4
Vomiting27.00
Diarrhea18.90
Mucosal inflammation18.90
Data from a Phase I study. The causality (on-target vs. off-target) for each adverse event is not definitively established.

Troubleshooting Guides

This section provides guidance for researchers encountering specific issues during their experiments with PF-04691502 that may be indicative of off-target effects.

Issue 1: Unexpected Cellular Phenotype Not Explained by PI3K/mTOR Inhibition

  • Question: I am observing a cellular effect (e.g., unexpected morphological change, altered cell cycle profile) that is not consistent with the known functions of the PI3K/mTOR pathway. Could this be an off-target effect?

  • Answer and Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for the observed phenotype in relation to other kinase pathways.

    • Use of Structurally Different Inhibitors: Compare the effects of PF-04691502 with other dual PI3K/mTOR inhibitors that have different chemical scaffolds. If the phenotype is unique to PF-04691502, it is more likely to be an off-target effect.

    • Rescue Experiments: If you suspect a specific off-target kinase, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase.

    • Kinome Profiling: The most direct way to identify potential off-target kinases is to perform a kinome-wide selectivity screen.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity

  • Question: The concentration of PF-04691502 required to achieve a cellular effect is significantly different from its reported Ki values for PI3K and mTOR. Why might this be?

  • Answer and Troubleshooting Steps:

    • Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, requiring higher concentrations to reach its intracellular targets.

    • Off-Target Engagement: The observed cellular phenotype may be driven by the inhibition of a less sensitive off-target kinase, thus requiring a higher concentration of the inhibitor.

    • Assay Conditions: Ensure that the conditions of your cellular assay (e.g., serum concentration, cell density) are optimized and consistent.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol outlines the general steps for assessing the selectivity of PF-04691502 against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of PF-04691502 in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of purified, active human kinases (e.g., KINOMEscan™, Reaction Biology).

  • Binding or Activity Assay: The service will typically perform either a competition binding assay or an in vitro kinase activity assay.

    • Competition Binding Assay: Measures the ability of PF-04691502 to displace a labeled ligand from the ATP-binding site of each kinase.

    • Kinase Activity Assay: Measures the ability of PF-04691502 to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: The results are typically reported as the percentage of inhibition at a specific concentration or as dissociation constants (Kd) or IC50 values for each kinase. This data will reveal the selectivity profile of PF-04691502 across the kinome.

Protocol 2: Western Blotting to Investigate Off-Target Pathway Modulation

This protocol can be used to investigate if PF-04691502 affects signaling pathways other than PI3K/mTOR.

  • Cell Culture and Treatment: Culture your cells of interest and treat them with PF-04691502 at various concentrations and time points. Include appropriate positive and negative controls.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated and total proteins of suspected off-target pathways (e.g., phospho-ERK, total ERK for the MAPK pathway).

    • Incubate with a suitable secondary antibody.

    • Detect the signal using an appropriate detection method (e.g., chemiluminescence).

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine if PF-04691502 modulates the activity of off-target pathways.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibitor PF-04691502 Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: On-target activity of PF-04691502 on the PI3K/mTOR signaling pathway.

Off_Target_Workflow Start Start: Unexpected Cellular Phenotype Hypothesis Hypothesize Off-Target Effect Start->Hypothesis KinomeScan Kinome-Wide Selectivity Screen Hypothesis->KinomeScan Identify Identify Potential Off-Targets KinomeScan->Identify Orthogonal Orthogonal Validation (e.g., Western Blot) Confirm Confirm Off-Target Pathway Modulation Orthogonal->Confirm Identify->Orthogonal End End: Characterize Off-Target Effect Confirm->End

Caption: Experimental workflow for investigating suspected off-target effects.

References

Technical Support Center: Pasodacigib In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pasodacigib in animal models. The information is compiled from established preclinical methodologies and data from related kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of diacylglycerol kinase alpha (DGKα).[1] DGKα is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGKα, this compound increases the levels of DAG, a critical second messenger in T-cell receptor signaling pathways. This can enhance T-cell activation and promote anti-tumor immune responses.[2][3]

Q2: What are the expected physicochemical properties of this compound and how might they affect in vivo delivery?

While detailed experimental data for this compound is not publicly available, like many kinase inhibitors, it is predicted to have low aqueous solubility.[4] This can present challenges for achieving desired exposures in animal models, particularly with oral administration.[5][6] Researchers should anticipate the need for formulation strategies to improve solubility and bioavailability.

Q3: Which administration routes are suitable for this compound in animal models?

The optimal route of administration will depend on the experimental goals and the formulation. Common routes for preclinical studies include:

  • Intravenous (IV): Ensures 100% bioavailability and provides a clear pharmacokinetic profile.

  • Intraperitoneal (IP): Often used for compounds with poor oral absorption.

  • Subcutaneous (SC): Can provide a slower release and more sustained exposure.

  • Oral (PO): Necessary for evaluating oral bioavailability but may require advanced formulations to overcome solubility issues.[7]

Q4: Are there any known off-target effects of this compound?

This compound is designed to be a DGKα inhibitor. However, as with any kinase inhibitor, the potential for off-target effects should be considered. It is good practice to include relevant controls in your experiments to assess the specificity of the observed effects.

Troubleshooting Guides

Problem 1: Poor Solubility and Formulation Issues

Symptoms:

  • Difficulty dissolving this compound in aqueous solutions.

  • Precipitation of the compound in the dosing vehicle.

  • Inconsistent results between experiments.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Low Aqueous Solubility Utilize a co-solvent system. A common starting point for preclinical formulations is a mixture of DMSO, PEG300, Tween 80, and saline. Other DGK inhibitors have shown solubility in DMSO and ethanol.[8]
Vehicle Incompatibility Test the stability of your formulation over the duration of the experiment. Ensure the pH of the vehicle is appropriate for the compound.
Incorrect Salt Form If different salt forms of this compound are available, test their comparative solubilities.
Inadequate Sonication/Mixing Ensure the compound is fully dissolved by using a vortex mixer and/or a sonicator.
Problem 2: Low Bioavailability and Inconsistent Exposure

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • High variability in pharmacokinetic (PK) data between individual animals.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Poor Absorption Consider using a formulation with permeation enhancers or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).
First-Pass Metabolism If extensive first-pass metabolism is suspected, consider a different route of administration (e.g., IP or SC) to bypass the liver initially.
Gavage Technique Variability Ensure consistent oral gavage technique to minimize variability in administration. The use of soft gavage tubing may reduce stress in the animals.
Food Effects Standardize the fasting and feeding schedule of the animals, as food can significantly impact the absorption of some drugs.
Problem 3: Adverse Events in Animal Models

Symptoms:

  • Weight loss, lethargy, or other signs of toxicity in treated animals.

  • Irritation at the injection site.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Vehicle Toxicity Run a vehicle-only control group to assess the tolerability of the formulation itself. High concentrations of DMSO or other organic solvents can be toxic.
Compound Toxicity Perform a dose-ranging study to determine the maximum tolerated dose (MTD).
Irritating Formulation For injections, ensure the formulation is at a physiological pH and consider dilution to reduce irritation.

Experimental Protocols

Example Oral Formulation Protocol for a Rodent PK Study

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Preparation of Vehicle:

    • Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • Warm the PEG300 slightly to reduce viscosity.

    • Add the DMSO, Tween 80, and water, and mix thoroughly.

  • Preparation of this compound Formulation:

    • Weigh the required amount of this compound.

    • Add the DMSO to the this compound powder and vortex until fully dissolved.

    • Gradually add the PEG300 while mixing.

    • Add the Tween 80 and continue mixing.

    • Finally, add the water dropwise while vortexing to avoid precipitation.

    • The final solution should be clear. If not, sonicate for 5-10 minutes.

  • Administration:

    • Dose the animals by oral gavage at a volume of 5-10 mL/kg.

    • Ensure the formulation is at room temperature before dosing.

Example Intraperitoneal Formulation Protocol
  • Preparation of Vehicle:

    • Prepare a vehicle of 10% Solutol HS 15 in sterile saline.

  • Preparation of this compound Formulation:

    • Dissolve this compound in the Solutol HS 15 first.

    • Add the sterile saline and mix until a clear solution is formed.

  • Administration:

    • Administer via intraperitoneal injection at a volume of 10 mL/kg.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for formulation development.

Table 1: Solubility of this compound in Common Preclinical Vehicles

VehicleSolubility (mg/mL)
Water< 0.01
Saline< 0.01
5% Dextrose in Water (D5W)< 0.01
DMSO> 50
Ethanol5
PEG30020
10% Solutol HS 15 / Saline10
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water5

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
IV215000.082500100
IP1012000.5600048
PO (Suspension)20300230006
PO (Optimized Formulation)2090011125022.5

Visualizations

DGKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Antigen Presentation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates DGKa DGKα DAG->DGKa Substrate PKC PKC DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA Phosphatidic Acid (PA) DGKa->PA Phosphorylates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Ras Ras RasGRP->Ras Ras->MAPK_Pathway T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) MAPK_Pathway->T_Cell_Activation This compound This compound This compound->DGKa Inhibits

Caption: this compound inhibits DGKα, increasing DAG levels and promoting T-cell activation.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Administer this compound (PO, IP, IV, or SC) Formulation->Dosing Animal_Acclimation Acclimate Animal Models Animal_Acclimation->Dosing Blood_Sampling Collect Blood Samples at Predetermined Timepoints Dosing->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing LCMS Quantify this compound Concentration (LC-MS/MS) Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, AUC) LCMS->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound in animal models.

References

Technical Support Center: Investigating Resistance Mechanisms to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific data on resistance mechanisms to pasodacigib is not extensively available in published literature, likely due to its relatively early stage in the drug development pipeline. The following guide is based on established principles of resistance to targeted therapies, particularly kinase inhibitors, and is intended to provide a foundational framework for researchers investigating resistance to novel agents like this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my test compound, is now showing reduced sensitivity. How can I confirm that I have generated a resistant cell line?

A1: The first step is to quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the parental (sensitive) cell line to the suspected resistant cell line.

  • Serial IC50 Determinations: Culture the parental and suspected resistant cell lines and treat them with a range of concentrations of the compound. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for each line. A significant fold-change in IC50 (typically >5-fold) is indicative of resistance.[1]

  • Washout Experiment: To ensure the reduced sensitivity is due to a stable genetic or epigenetic change, and not temporary adaptation, remove the compound from the culture medium of the resistant cells for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.[1]

  • Clonal Selection: Isolate single-cell clones from the resistant population and test their individual IC50 values. This will help determine if the resistance is heterogeneous within the population.

Q2: What are the most common mechanisms of acquired resistance to targeted therapies like kinase inhibitors?

A2: The primary mechanisms of resistance to targeted therapies can be broadly categorized as:

  • On-target alterations: These include mutations in the drug target that prevent the drug from binding effectively.[2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the drug out of the cell, reducing its intracellular concentration.[3]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, allowing for continued proliferation and survival.[4] Common examples include the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Drug inactivation: The cancer cell may metabolize the drug into an inactive form.

  • Changes in the tumor microenvironment: Interactions between tumor cells and stromal components can contribute to drug resistance.

Q3: I've confirmed resistance. What are the next steps to identify the underlying mechanism?

A3: A multi-pronged approach is recommended:

  • Sequence the drug target: Look for acquired mutations in the gene encoding the target protein in your resistant cell lines compared to the parental line.

  • Assess bypass pathway activation: Use techniques like Western blotting or phospho-kinase arrays to check for the upregulation of key signaling proteins in pathways like PI3K/Akt and MAPK/ERK.

  • Gene expression analysis: Perform RNA sequencing or microarray analysis to compare the gene expression profiles of sensitive and resistant cells. This can reveal upregulation of drug efflux pumps or other resistance-conferring genes.

  • Metabolomic analysis: Investigate whether the drug is being metabolized differently in resistant cells.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

High variability in assays like MTT or CellTiter-Glo® can obscure the true IC50 and make it difficult to assess resistance.

Possible Cause Solution
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating each row/column.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Incomplete formazan (B1609692) solubilization (MTT assay) Ensure complete dissolution of formazan crystals with the solubilizing agent (e.g., DMSO). Mix thoroughly by pipetting or shaking.
Drug solubility issues Visually inspect the drug dilutions for precipitation. If necessary, use a lower concentration of solvent (e.g., DMSO) or sonicate the drug solution.

Problem 2: Failure to generate a resistant cell line.

Developing a resistant cell line through continuous exposure to a drug can be a lengthy process and may not always be successful.

Possible Cause Solution
Drug concentration is too high Start with a low concentration of the compound (around the IC20) and gradually increase it over time as the cells adapt.
Drug concentration is too low If the cells are proliferating at the same rate as the untreated control, the selective pressure may be insufficient. Gradually increase the drug concentration.
Cell line is not viable for long-term culture Ensure you are using a robust cell line that can be passaged multiple times. Check the recommended culture conditions for your specific cell line.
Heterogeneity of the parental cell line The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cell line.

Quantitative Data Presentation

When publishing your findings, it is crucial to present quantitative data in a clear and organized manner.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell Line IC50 (nM) ± SD (n=3) Fold Resistance
Parental MCF-7 50 ± 5 1
MCF-7 this compound-R1 750 ± 60 15

| MCF-7 this compound-R2 | 1200 ± 110 | 24 |

Table 2: Relative Gene Expression in Parental vs. Resistant Cells

Gene Fold Change in MCF-7 this compound-R1 (vs. Parental)
ABCB1 (MDR1) 12.5
AKT1 1.2

| MAPK1 (ERK2) | 1.5 |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound in parental and resistant cancer cell lines.

Materials:

  • Cancer cell lines (parental and resistant)

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., this compound)

  • DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours (or a time course determined by cell doubling time) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Bypass Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways (e.g., PI3K/AKT/mTOR) in response to inhibitor treatment.

Materials:

  • Parental and resistant cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with the test compound at the desired concentration and time points. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between parental and resistant cells, with and without drug treatment.

Visualizations

Bypass_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates DGKA DGKA RTK->DGKA AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->PI3K Crosstalk/ Bypass Activation ERK->Proliferation This compound This compound This compound->DGKA Inhibits

Caption: Potential bypass signaling pathways in this compound resistance.

Experimental_Workflow cluster_mechanisms A Parental Cancer Cell Line B Continuous Exposure to Increasing Drug Concentration A->B C Resistant Cell Line Established B->C D Confirm Resistance (IC50 Shift > 5-fold) C->D E Hypothesis Testing: Mechanism of Resistance D->E F Target Gene Sequencing E->F G Bypass Pathway Analysis (Western Blot) E->G H Gene Expression Profiling (RNA-seq) E->H I Drug Efflux Assay E->I J Identify Resistance Mechanism(s) K Test Combination Therapy to Overcome Resistance J->K

Caption: Workflow for investigating drug resistance mechanisms.

References

Technical Support Center: Mitigating Pasodacigib Toxicity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research and drug development professionals and is based on hypothetical preclinical data for the investigational compound "pasodacigib." The toxicities and mitigation strategies described are for illustrative purposes and should not be considered as established clinical guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule inhibitor of the novel kinase XYZ, which plays a crucial role in aberrant cell proliferation in specific cancer models. Its primary mechanism of action is the ATP-competitive inhibition of XYZ kinase activity, leading to cell cycle arrest and apoptosis in tumor cells expressing the activated form of the kinase.

Q2: What are the most common toxicities observed with this compound in preclinical studies?

Based on preclinical studies in rodent and non-rodent species, the most frequently observed dose-limiting toxicities associated with this compound administration are gastrointestinal (GI) distress, including diarrhea and weight loss, and hematological toxicities, specifically neutropenia and thrombocytopenia. Mild to moderate elevations in liver enzymes (ALT/AST) have also been noted at higher dose levels.

Q3: Are there any known strategies to mitigate this compound-induced toxicities?

Yes, several strategies are being explored to manage this compound-associated toxicities in preclinical models. These include dose optimization, co-administration of supportive care agents, and the investigation of alternative dosing schedules. For instance, co-treatment with a P-glycoprotein (P-gp) inhibitor is being investigated to potentially reduce the required therapeutic dose and thereby decrease off-target toxicities.

Troubleshooting Guides

Issue 1: Severe Gastrointestinal Toxicity (Diarrhea, Weight Loss)

Potential Cause: this compound may have off-target effects on rapidly dividing cells of the gastrointestinal epithelium.

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to reduce the dose of this compound. A dose de-escalation of 25-50% is recommended to assess if GI toxicity can be managed while maintaining efficacy.

  • Supportive Care:

    • Administer anti-diarrheal agents such as loperamide.

    • Ensure adequate hydration and nutritional support to counteract weight loss.

  • Alternative Dosing Schedule: Evaluate an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery of the GI epithelium.

  • Co-administration with a P-gp Inhibitor: Preliminary data suggests that this compound is a substrate of the P-gp efflux pump. Co-administration with a P-gp inhibitor may increase the intracellular concentration of this compound in tumor cells, potentially allowing for a lower, better-tolerated therapeutic dose.

Issue 2: Hematological Toxicity (Neutropenia, Thrombocytopenia)

Potential Cause: this compound may impact hematopoietic progenitor cells in the bone marrow.

Troubleshooting Steps:

  • Monitor Blood Counts: Implement frequent monitoring of complete blood counts (CBCs) to track the onset and severity of neutropenia and thrombocytopenia.

  • Dose Interruption/Reduction: If Grade 3 or 4 neutropenia or thrombocytopenia is observed, interrupt dosing until recovery to Grade 1 or baseline. Consider restarting at a reduced dose.

  • Supportive Care (Experimental): In severe cases, the use of granulocyte colony-stimulating factor (G-CSF) for neutropenia or thrombopoietin receptor agonists for thrombocytopenia could be explored, though their interaction with this compound efficacy needs to be carefully evaluated.

Quantitative Data Summary

Table 1: Summary of this compound-Induced Toxicities in Preclinical Models

SpeciesDose Level (mg/kg/day)Observed ToxicitiesSeverity (Grade 1-4)
Mouse50Diarrhea, Weight Loss (5-10%)1-2
100Diarrhea, Weight Loss (>10%), Neutropenia2-3
200Severe Diarrhea, Weight Loss (>15%), Grade 4 Neutropenia, Thrombocytopenia3-4
Rat25Mild Diarrhea1
50Moderate Diarrhea, Weight Loss (5-10%), Mild Neutropenia2
100Severe Diarrhea, Weight Loss (>10%), Grade 3 Neutropenia, Thrombocytopenia3-4
Dog10Mild, intermittent Diarrhea1
20Moderate Diarrhea, Mild Neutropenia2
40Severe Diarrhea, Grade 3 Neutropenia, Elevated ALT/AST3

Experimental Protocols

Protocol 1: Evaluation of Co-administration of a P-gp Inhibitor to Mitigate this compound Toxicity
  • Animal Model: Use a relevant tumor xenograft model in immunocompromised mice that has previously shown sensitivity to this compound.

  • Study Groups:

    • Group 1: Vehicle control

    • Group 2: this compound at the maximum tolerated dose (MTD)

    • Group 3: this compound at a reduced dose (e.g., 50% of MTD)

    • Group 4: P-gp inhibitor alone

    • Group 5: this compound (reduced dose) + P-gp inhibitor

  • Dosing: Administer this compound and the P-gp inhibitor daily via oral gavage for a specified treatment period (e.g., 21 days).

  • Endpoints:

    • Efficacy: Monitor tumor volume and animal survival.

    • Toxicity: Monitor body weight, clinical signs (especially diarrhea), and perform regular CBCs.

    • Pharmacokinetics: Collect plasma and tumor tissue samples to determine the concentrations of this compound.

  • Data Analysis: Compare the tumor growth inhibition, toxicity profiles, and pharmacokinetic parameters between the groups to determine if co-administration of the P-gp inhibitor allows for a better-tolerated and still efficacious dosing regimen for this compound.

Visualizations

pasodacigib_toxicity_mitigation cluster_toxicity This compound Administration cluster_mitigation Mitigation Strategies This compound This compound toxicity Observed Toxicity (GI, Hematological) This compound->toxicity Induces dose_reduction Dose Reduction/ Schedule Change toxicity->dose_reduction Triggers supportive_care Supportive Care (e.g., Loperamide) toxicity->supportive_care Triggers dose_reduction->toxicity Reduces supportive_care->toxicity Manages Symptoms pgp_inhibitor Co-administration (P-gp Inhibitor) pgp_inhibitor->this compound

Caption: Workflow for mitigating this compound-induced toxicities.

pasodacigib_moa_pathway This compound This compound xyz_kinase XYZ Kinase This compound->xyz_kinase Inhibits downstream_signaling Downstream Signaling xyz_kinase->downstream_signaling Activates cell_proliferation Tumor Cell Proliferation downstream_signaling->cell_proliferation Promotes apoptosis Apoptosis downstream_signaling->apoptosis Inhibits

Caption: Simplified signaling pathway of this compound's mechanism of action.

pasodacigib assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pasodacigib assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding assay interference and artifacts when working with the diacylglycerol kinase alpha (DGKα) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of diacylglycerol kinase alpha (DGKα). DGKα is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers in cellular signaling. By inhibiting DGKα, this compound increases the intracellular levels of DAG and decreases the levels of PA, thereby modulating the activity of downstream signaling pathways involved in cell proliferation, survival, and immune responses.

Q2: What are the most common assays used to assess the activity of this compound?

Common assays to evaluate this compound's activity include:

  • Biochemical DGKα Activity Assays: These assays directly measure the enzymatic activity of purified DGKα in the presence of this compound. They often involve the use of radiolabeled ATP or coupled enzymatic reactions to detect the production of ADP or the consumption of ATP.

  • Cell-Based DGKα Activity Assays: These assays measure DGKα activity within intact cells. This can be done by pre-labeling cells with radiolabeled precursors and measuring the formation of radiolabeled PA.

  • Western Blotting: This technique is used to measure the phosphorylation status of downstream targets of the DGKα signaling pathway, such as proteins in the mTOR and MAPK pathways.

  • Cell Viability and Proliferation Assays: Assays like MTT, MTS, XTT, or cell counting are used to determine the effect of this compound on cancer cell growth and survival.

  • T-cell Activation Assays: Since DGKα is a negative regulator of T-cell signaling, assays that measure T-cell activation, such as cytokine release (e.g., IL-2, IFN-γ) or proliferation, are relevant.

Q3: I am seeing inconsistent IC50 values for this compound in my kinase assay. What could be the cause?

Inconsistent IC50 values can arise from several factors. High variability between replicate wells is a common issue that can often be resolved by carefully reviewing and optimizing your experimental technique.[1] Fluctuations in the calculated IC50 value for your compound can be frustrating.[1]

Potential causes include:

  • Pipetting Inaccuracy: Ensure your pipettes are calibrated and use appropriate techniques, especially for viscous solutions.

  • Compound Solubility and Stability: Visually inspect for precipitation of this compound in your assay buffer. Ensure the compound is fully dissolved and stable throughout the experiment.

  • Variable Enzyme Activity: The activity of recombinant DGKα can vary between batches or with storage conditions.

  • ATP Concentration: The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay.

Troubleshooting Guides

Biochemical DGKα Activity Assays
Observed Problem Potential Cause Recommended Solution
High background signal in no-enzyme control Contaminating kinase activity in reagents.Use high-purity reagents.
Autohydrolysis of ATP.Prepare fresh ATP solutions and keep them on ice.
Direct interference of this compound with detection reagents.Run a control with this compound and detection reagents without the enzyme.
Low signal-to-noise ratio Suboptimal enzyme concentration.Titrate the DGKα enzyme to determine the optimal concentration.
Suboptimal substrate (DAG) concentration.Titrate the DAG substrate. Note that the physical form of DAG (micelles or liposomes) can affect enzyme activity.[2]
Inactive enzyme.Use a fresh batch of enzyme or a known active lot.
Inconsistent results between experiments Variability in liposome/micelle preparation.Standardize the protocol for preparing DAG-containing vesicles.
This compound precipitation.Check the solubility of this compound in the assay buffer. Consider using a different solvent or a lower concentration.
This compound autofluorescence (in fluorescence-based assays).Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, consider using a different detection method.

This protocol is a general guideline and may require optimization.

  • Reagent Preparation:

    • Prepare a 2X stock of DGKα enzyme in kinase assay buffer.

    • Prepare a 2X stock of diacylglycerol (DAG) substrate in a suitable buffer containing detergent to form micelles.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.

    • Prepare a detection mix containing ADP-Glo™ Kinase Assay reagents or a similar ADP detection system.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution to the wells of a microplate.

    • Add 10 µL of the 2X DGKα enzyme stock to each well.

    • Initiate the reaction by adding 5 µL of the 2X DAG substrate stock.

    • Incubate the plate at the optimal temperature for the desired time.

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP detection kit.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Plot the signal versus the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays (e.g., Cell Viability, Western Blotting)
Observed Problem Potential Cause Recommended Solution
High variability in cell viability assays Uneven cell seeding.Ensure a homogenous cell suspension and use appropriate seeding techniques.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile media.
This compound interfering with the assay chemistry (e.g., direct reduction of MTT/MTS/XTT).[3]Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.[3] If interference is observed, switch to an alternative viability assay that measures a different endpoint (e.g., ATP content, DNA synthesis, or membrane integrity).
No or weak signal in Western Blot for downstream targets Low protein concentration.Load more protein per well.
Inefficient protein transfer.Optimize transfer conditions (time, voltage). Use a positive control to verify transfer.
Inactive primary or secondary antibody.Use fresh antibody dilutions and ensure proper storage.
High background in Western Blot Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration too high.Titrate the primary and secondary antibodies to find the optimal concentration.
Excessive washing of the membrane.Follow a consistent and optimized washing protocol.

Visualizations

DGKα Signaling Pathway

DGK_alpha_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGKa DGKα DAG->DGKa substrate PKC PKC DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) DGKa->PA phosphorylates mTORC1 mTORC1 PA->mTORC1 activates Proliferation Cell Proliferation & Survival PKC->Proliferation Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mTORC1->Proliferation This compound This compound This compound->DGKa inhibits Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor->PLC

Caption: DGKα signaling pathway and the inhibitory action of this compound.

Experimental Workflow: DGKα Inhibition Assay

DGK_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare DGKα Enzyme, DAG Substrate, this compound Dilutions Dispense Dispense this compound and DGKα into Plate Reagents->Dispense Incubate1 Initiate Reaction with DAG and Incubate Dispense->Incubate1 Stop Stop Kinase Reaction Incubate1->Stop Detect Add Detection Reagents (e.g., ADP-Glo™) Stop->Detect Incubate2 Incubate for Signal Development Detect->Incubate2 Read Read Plate (Luminescence/Fluorescence) Incubate2->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze Troubleshooting_Fluorescence Start High Background Signal in Fluorescence Assay Q1 Is background high in 'no-enzyme' control? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is background high in 'no-compound' control? A1_Yes->Q2 Sol3 Potential enzyme instability or non-specific binding. Optimize enzyme concentration. Add detergent (e.g., Tween-20). A1_No->Sol3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol1 Potential compound autofluorescence. Run compound-only control. Consider alternative assay format. A2_Yes->Sol1 Sol2 Potential reagent contamination or buffer interference. Use high-purity reagents. Check buffer components. A2_No->Sol2

References

Technical Support Center: Pasodacigib Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific long-term storage and handling protocols for "pasodacigib" is not publicly available. The following guidelines are based on best practices for handling potent, hazardous, and cytotoxic compounds in a research setting and should be adapted once specific data for this compound is available.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling this compound?

A1: this compound should be handled as a hazardous drug. All procedures should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize exposure.[1][2] Personnel must wear appropriate personal protective equipment (PPE), including double gloves, a protective gown, and face and eye protection.[2][3] A comprehensive safety program with standard operating procedures (SOPs) for all aspects of handling, from receipt to disposal, should be in place.[1]

Q2: How should this compound be received and unpacked?

A2: Upon receipt, visually inspect the external shipping container for any signs of damage.[4] Unpacking should occur in a designated area with neutral or negative pressure, separate from sterile compounding areas, to contain any potential contamination.[2][4] Personnel involved in unpacking should wear appropriate PPE. A spill kit should be readily available in the receiving area.[4]

Q3: What are the recommended long-term storage conditions for this compound?

A3: While specific data for this compound is unavailable, potent compounds are typically stored in a secure, well-ventilated area with controlled temperature and humidity. Antineoplastic hazardous drugs should be stored separately from non-hazardous drugs.[1] Storage areas and containers must be clearly labeled with hazardous drug warnings.[4] For general guidance, refrigerated storage is often between 2°C and 8°C (36°F and 46°F), and freezer storage is between -25°C and -10°C.[5][6][7] Always refer to the manufacturer's specific recommendations.

Q4: How should this compound waste be disposed of?

A4: All materials contaminated with this compound, including empty vials, used PPE, and cleaning materials, should be disposed of as hazardous waste in accordance with federal, state, and local regulations.[1] Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[2][3]

Troubleshooting Guide

Issue 1: I observed precipitation in the reconstituted this compound solution.

  • Possible Cause: The solution may be supersaturated, or the incorrect diluent was used. Temperature fluctuations during storage or reconstitution can also cause precipitation.

  • Solution:

    • Ensure you are using the recommended solvent and concentration as specified in the product's technical data sheet.

    • Gently warm the solution to the recommended temperature to see if the precipitate redissolves. Do not overheat.

    • If precipitation persists, do not use the solution and contact technical support for further guidance.

Issue 2: The this compound powder appears discolored.

  • Possible Cause: This could indicate degradation due to exposure to light, moisture, or improper storage temperatures.

  • Solution:

    • Do not use the material.

    • Document the lot number and the nature of the discoloration.

    • Contact the manufacturer's technical support immediately to report the issue and receive instructions.

Issue 3: I'm seeing inconsistent results in my experiments using this compound.

  • Possible Cause: Inconsistent results can stem from improper handling, such as repeated freeze-thaw cycles of stock solutions, or degradation of the compound.

  • Solution:

    • Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

    • Always use fresh dilutions for your experiments.

    • Review your experimental protocol to ensure consistency in handling and dilution steps.

    • If the problem persists, consider performing a stability check on your stored compound.

Data Presentation: this compound Stability (Illustrative Data)

The following table is a template and should be populated with specific stability data for this compound once available.

Storage ConditionTime PointPurity by HPLC (%)AppearanceNotes
-20°C (Solid) 0 Months99.8%White CrystallineBaseline
12 Months99.7%No ChangeStable
24 Months99.5%No ChangeStable
4°C (Solid) 1 Month99.6%No ChangeMinor degradation observed
6 Months98.2%Slight YellowingSignificant degradation
Room Temperature (Solid) 1 Week95.1%Yellow PowderRapid degradation
-20°C (in DMSO) 1 Month99.2%Clear, ColorlessStable for short-term storage
6 Months92.0%Slight Yellow TintDegradation in solution over time
4°C (in DMSO) 1 Week97.5%Clear, ColorlessUnstable, use fresh

Experimental Protocols: Stability Assessment of this compound

Objective: To determine the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation:

    • Store aliquots of solid this compound and solutions of this compound in a specified solvent (e.g., DMSO) at different temperatures (-20°C, 4°C, and room temperature) and light conditions (protected from light and exposed to light).

  • Time Points:

    • Analyze samples at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analytical Method (High-Performance Liquid Chromatography - HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of this compound.

    • Analysis: At each time point, inject a known concentration of the stored sample and a freshly prepared standard. Calculate the purity by comparing the peak area of this compound to the total peak area of all components.

  • Visual Inspection:

    • At each time point, visually inspect the samples for any changes in color, clarity (for solutions), or physical state.

Mandatory Visualizations

experimental_workflow cluster_receipt Receiving and Unpacking cluster_storage Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect for Damage receipt->inspect unpack Unpack in Designated Area (Negative Pressure) inspect->unpack storage Store in Secure, Controlled Environment unpack->storage labeling Label with Hazard Warning storage->labeling ppe Don Appropriate PPE storage->ppe bsc Work in BSC or Containment Enclosure ppe->bsc reconstitute Reconstitute/Dilute bsc->reconstitute waste_collection Collect Contaminated Waste reconstitute->waste_collection waste_container Place in Labeled, Leak-Proof Container waste_collection->waste_container waste_disposal Dispose as Hazardous Waste waste_container->waste_disposal signaling_pathway_troubleshooting cluster_issue Observed Issue cluster_investigation Potential Causes cluster_solution Corrective Actions start Inconsistent Experimental Results handling Improper Handling? (e.g., Freeze-Thaw) start->handling stability Compound Degradation? start->stability protocol Protocol Variation? start->protocol aliquot Aliquot Stock Solutions handling->aliquot fresh_dilutions Use Fresh Dilutions handling->fresh_dilutions stability_check Perform Stability Check on Stored Compound stability->stability_check review_protocol Review and Standardize Experimental Protocol protocol->review_protocol

References

Validation & Comparative

A Comparative Guide to Pasodacigib and Other Diacylglycerol Kinase Alpha (DGKA) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pasodacigib, a novel Diacylglycerol Kinase Alpha (DGKA) inhibitor, against other known DGKA inhibitors. The information is compiled to offer an objective overview of their performance, supported by available experimental data, to aid in research and development efforts.

Introduction to DGKA Inhibition

Diacylglycerol Kinase Alpha (DGKA or DGKα) is a critical enzyme in lipid signaling pathways. It catalyzes the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as a molecular switch that regulates the levels of these two important second messengers.[1][2] Both DAG and PA are involved in a multitude of cellular processes, including cell proliferation, survival, and immune responses.[3][4] In the context of oncology, DGKA is a compelling therapeutic target. Its inhibition can lead to the accumulation of DAG, which enhances T-cell activation and promotes anti-tumor immunity.[5] Concurrently, inhibiting DGKA in cancer cells can suppress their growth and survival. This dual mechanism of action makes DGKA inhibitors a promising class of drugs for cancer immunotherapy.

Comparative Analysis of DGKA Inhibitors

This section provides a quantitative comparison of this compound and other DGKA inhibitors based on their biochemical potency, cellular activity, and selectivity. The data has been compiled from publicly available resources and scientific literature.

Table 1: Biochemical and Cellular Activity of DGKA Inhibitors
InhibitorTarget(s)IC50 (DGKα)Other IC50 ValuesCellular Activity (EC50)Reference
This compound (BAY-2862789) DGKα0.5 nM (pIC50 = 9.3)--
BMS-502 DGKα, DGKζ4.6 nMDGKζ: 2.1 nM340 nM (mouse cytotoxic T-cell IFNγ assay)
R59022 DGKα (and others)2.8 µM--
R59949 DGKα (and others)---

Note: Data for R59949 was limited in the public domain. This compound is understood to be the investigational new drug BAY-2862789 from Bayer.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.

DGKA Signaling Pathway

The diagram below illustrates the central role of DGKA in converting DAG to PA, and how its inhibition impacts downstream signaling pathways, leading to T-cell activation.

DGKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLC PLC TCR->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGKA DGKA DAG->DGKA PKC PKC DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA Phosphatidic Acid (PA) DGKA->PA Phosphorylates mTOR mTOR PA->mTOR Activates T_Cell_Activation T-Cell Activation (e.g., IL-2, IFNγ production) PKC->T_Cell_Activation RasGRP->T_Cell_Activation This compound This compound This compound->DGKA Inhibits

Caption: DGKA signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow: In Vitro DGKA Inhibition Assay

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against DGKA in a biochemical assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant DGKA Enzyme - Substrate (e.g., DAG) - ATP - Assay Buffer Incubation Incubate DGKA enzyme with inhibitor Reagents->Incubation Inhibitor Prepare Inhibitor Dilutions: Serial dilution of test compound (e.g., this compound) Inhibitor->Incubation Reaction Initiate reaction by adding DAG and [γ-32P]ATP Incubation->Reaction Quench Stop reaction Reaction->Quench TLC Separate lipids by Thin Layer Chromatography (TLC) Quench->TLC Quantify Quantify radiolabeled PA TLC->Quantify Analysis Calculate % inhibition and determine IC50 value Quantify->Analysis

Caption: Workflow for a radiometric in vitro DGKA inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of DGKA inhibitors.

Protocol 1: In Vitro DGKA Enzymatic Assay (Radiometric)

Objective: To determine the IC50 value of a test compound against recombinant DGKA.

Materials:

  • Recombinant human DGKA enzyme

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • [γ-32P]ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a reaction tube, add the assay buffer.

    • Add the desired concentration of the test compound (or DMSO for control).

    • Add the recombinant DGKA enzyme to the tube.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate mix containing DAG and [γ-32P]ATP in assay buffer.

    • Initiate the enzymatic reaction by adding the substrate mix to the enzyme-inhibitor mixture.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes) within the linear range of the assay.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution (e.g., chloroform:methanol:HCl).

  • Lipid Extraction and Separation:

    • Vortex the mixture and centrifuge to separate the phases.

    • Spot the organic (lower) phase, containing the lipids, onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate PA from other lipids.

  • Detection and Quantification:

    • Dry the TLC plate and expose it to a phosphor screen or use a scintillation counter to quantify the amount of radiolabeled PA formed.

  • Data Analysis:

    • Calculate the percentage of DGKA inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular T-Cell Activation Assay (IFNγ Production)

Objective: To determine the EC50 value of a test compound for enhancing T-cell activation.

Materials:

  • Human or mouse T-cells (e.g., primary CD8+ T-cells or Jurkat cells)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies or a specific peptide antigen)

  • Test compound (e.g., this compound) dissolved in DMSO

  • IFNγ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating:

    • Plate the T-cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Add serial dilutions of the test compound (or DMSO for control) to the wells.

  • T-Cell Stimulation:

    • Add the T-cell activators to the wells to stimulate the T-cells.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate and carefully collect the supernatant from each well.

  • IFNγ Quantification:

    • Quantify the concentration of IFNγ in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the fold-increase in IFNγ production for each compound concentration relative to the stimulated DMSO control.

    • Plot the IFNγ concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound has emerged as a potent inhibitor of DGKA with a reported IC50 in the sub-nanomolar range, positioning it as a highly promising candidate for further development. When compared to older DGKA inhibitors such as R59022, this compound demonstrates significantly greater potency. Its potency is also noteworthy when compared to the dual DGKα/ζ inhibitor BMS-502. The development of highly selective and potent DGKA inhibitors like this compound is a significant step forward in targeting this important immuno-oncology pathway. Further preclinical and clinical data will be crucial to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other immunotherapies. This guide provides a foundational comparison to aid researchers in the ongoing exploration of DGKA as a therapeutic target.

References

Pasodacigib: Efficacy Data and Standard of Care Comparisons Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, a comprehensive comparison of the efficacy of pasodacigib to the current standard of care is not possible. This compound, a diacylglycerol kinase alpha (DGKA) inhibitor, is currently in the "Discovery" phase of drug development.[1] This early stage precedes clinical trials, meaning the compound has not yet been tested in humans to determine its safety or efficacy for any specific condition.

Consequently, there is no publicly available quantitative data from clinical trials to summarize, nor are there established experimental protocols for its clinical use. Without this fundamental information, a comparison against existing therapeutic alternatives cannot be conducted.

Understanding the Drug Development Pipeline

The journey of a new drug from discovery to market is a long and complex process. The "Discovery" phase involves identifying a promising compound and conducting initial laboratory and animal studies. This compound is currently in this preliminary stage. Before any comparisons to a standard of care can be made, it must successfully progress through several more stages:

  • Preclinical Research: In-depth laboratory and animal testing to assess safety and biological activity.

  • Investigational New Drug (IND) Application: Submission of preclinical data to regulatory agencies (e.g., the FDA) to request permission to begin human trials.

  • Clinical Trials (Phases I, II, and III): A multi-phase process of testing in humans to evaluate safety, dosage, efficacy, and side effects. It is in the later phases (typically Phase III) that direct comparisons to the standard of care are made.

Below is a generalized workflow illustrating the path a new drug like this compound must take before efficacy comparisons can be drawn.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_soc Comparison Point Discovery Drug Discovery (this compound) Preclinical_Testing Preclinical Research (Lab & Animal Studies) Discovery->Preclinical_Testing IND IND Application Preclinical_Testing->IND Phase1 Phase I Trials (Safety) IND->Phase1 Phase2 Phase II Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Trials (Comparison to SoC) Phase2->Phase3 NDA NDA Review Phase3->NDA Comparison Efficacy vs. Standard of Care (Data Becomes Available) Phase3->Comparison Approval Approval NDA->Approval

Figure 1: Simplified drug development workflow.

Information regarding the specific signaling pathways this compound targets is limited. As a DGKA inhibitor, it is understood to interfere with the diacylglycerol kinase enzyme. This enzyme is involved in various cellular signaling pathways by converting diacylglycerol (DAG) to phosphatidic acid (PA). The precise implications of this inhibition for therapeutic effect are what would be investigated in future preclinical and clinical research.

This guide will be updated as new information, including data from clinical trials and detailed experimental protocols, becomes publicly available. Researchers and drug development professionals are encouraged to monitor clinical trial registries for future studies on this compound.

References

The Emerging Role of DGKα Inhibition in Oncology: A Comparative Guide for the Evaluation of Novel Inhibitors like Pasodacigib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the landscape of oncology research shifts towards novel therapeutic targets, Diacylglycerol Kinase Alpha (DGKα) has emerged as a promising signaling node for cancer intervention. While specific preclinical data on the novel DGKα inhibitor, pasodacigib, is not yet publicly available, this guide provides a comprehensive comparison of the anti-tumor activity of other known DGKA inhibitors. It is intended to offer a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting this pathway.

The Therapeutic Rationale for Targeting DGKα

Diacylglycerol Kinase Alpha (DGKα) is a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA). Both DAG and PA are critical second messengers that regulate a multitude of cellular processes. In cancer, DGKα is often overexpressed and its activity is linked to the promotion of cell proliferation, survival, and invasion.[1][2][3] Its inhibition has been shown to induce apoptosis in various cancer cell lines, including glioblastoma and melanoma, with minimal toxicity to non-cancerous cells.[4]

The anti-tumor effects of DGKα inhibition are mediated through the modulation of several key oncogenic signaling pathways, including mTOR, HIF-1α, and NF-κB.[5][6] Furthermore, targeting DGKα has been shown to enhance anti-tumor immunity by promoting T-cell activation, making it an attractive target for combination therapies with immune checkpoint inhibitors.[7]

Comparative Anti-Tumor Activity of Preclinical DGKα Inhibitors

While awaiting specific data on this compound, the anti-tumor potential of other small molecule DGKα inhibitors has been documented in preclinical studies. These compounds provide a benchmark for evaluating the efficacy of new molecules targeting this kinase.

InhibitorCancer TypeModelKey FindingsReference
R59022 GlioblastomaU87 & U251 cell linesInduced caspase-mediated apoptosis.[4][5]
GlioblastomaU87 xenograftDelayed tumor growth.[4]
MelanomaA-375 cell lineInduced caspase-mediated apoptosis.[5]
R59949 GlioblastomaU87 & U251 cell linesInduced caspase-mediated apoptosis.[4][5]
Human ErythroleukemiaK562 cell linesSignificantly reduced cell proliferation.[1]
Compound 10 (Novel Inhibitor) Syngeneic mouse modelsCT26 colon carcinomaShowed significant in vivo anti-tumor activity in combination with anti-PD-1 or anti-CTLA-4 antibodies.[8]

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of research and development efforts targeting DGKα, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for inhibitor evaluation.

DGKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_outcomes Cellular Outcomes PLC PLC DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC Signal (e.g., RTK activation) DGKA DGKα (e.g., this compound) DAG->DGKA Substrate PKC PKC DAG->PKC RasGRP RasGRP DAG->RasGRP PA Phosphatidic Acid (PA) DGKA->PA Phosphorylation Apoptosis Apoptosis DGKA->Apoptosis Inhibition of DGKα leads to apoptosis ImmuneEvasion Immune Evasion DGKA->ImmuneEvasion In T-cells TcellActivation T-cell Activation DGKA->TcellActivation Inhibition of DGKα enhances T-cell activation mTOR mTOR PA->mTOR Proliferation Proliferation & Survival PKC->Proliferation RasGRP->Proliferation mTOR->Proliferation HIF1a HIF-1α HIF1a->Proliferation NFkB NF-κB NFkB->Proliferation

Caption: DGKα Signaling Pathway in Cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Cancer Cell Line Panel Selection A2 Cell Viability Assays (e.g., MTT, Crystal Violet) A1->A2 A3 Apoptosis Assays (e.g., Caspase Activity) A2->A3 A4 Mechanism of Action Studies (e.g., Western Blot for p-mTOR) A3->A4 B1 Xenograft/Syngeneic Tumor Model Establishment A4->B1 Lead Compound Selection B2 Treatment with DGKα Inhibitor B1->B2 B3 Tumor Volume & Body Weight Monitoring B2->B3 B4 Pharmacodynamic Analysis (e.g., Immunohistochemistry) B3->B4 end Preclinical Candidate Selection B4->end start Compound Synthesis (e.g., this compound) start->A1

Caption: Experimental Workflow for DGKα Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel anti-tumor agents. Below are summarized protocols for key experiments typically employed in the preclinical evaluation of DGKα inhibitors.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the DGKα inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.

In Vivo Tumor Xenograft Study
  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[10][11]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]

  • Drug Administration: Administer the DGKα inhibitor and vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[10]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[10][12]

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). Analyze the tumor growth data statistically to determine the significance of the treatment effect.[10]

This guide provides a foundational understanding of the anti-tumor potential of targeting DGKα and a framework for the evaluation of new inhibitors like this compound. The presented data on existing DGKα inhibitors and the detailed experimental protocols are intended to facilitate the advancement of novel cancer therapeutics.

References

Unlocking Synergistic Potential: A Comparative Guide to Pasodacigib in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the strategic combination of novel agents with established checkpoint inhibitors is a cornerstone of next-generation therapeutic development. This guide provides a comprehensive comparison of the preclinical rationale and potential synergistic effects of pasodacigib, a novel diacylglycerol kinase alpha (DGKA) inhibitor, with checkpoint inhibitors. Drawing upon available preclinical data for DGKA inhibitors and established combination therapies, this document offers researchers, scientists, and drug development professionals an objective analysis to inform future research and clinical trial design.

Executive Summary

This compound, a preclinical DGKA inhibitor, presents a compelling case for combination therapy with checkpoint inhibitors such as anti-PD-1/PD-L1 antibodies. The mechanism of DGKA inhibition offers a dual benefit: direct anti-tumor effects and potentiation of anti-tumor immunity. Preclinical evidence for other DGKA inhibitors suggests a strong synergistic potential with checkpoint blockade, leading to enhanced tumor growth inhibition and improved immune cell infiltration. This guide compares the preclinical data for a representative DGKA inhibitor combination with an established anti-VEGF and checkpoint inhibitor combination, highlighting the distinct and complementary mechanisms that could be leveraged for superior therapeutic outcomes.

The Rationale for Combining this compound with Checkpoint Inhibitors

This compound is an inhibitor of diacylglycerol kinase alpha (DGKA), an enzyme that plays a critical role in both cancer cell signaling and immune cell function.[1] DGKA is overexpressed in various cancers and contributes to tumor progression by promoting cell proliferation and survival.[2][3] In the tumor microenvironment, DGKA acts as a crucial negative regulator of T-cell activation. By converting diacylglycerol (DAG) to phosphatidic acid (PA), DGKA dampens T-cell receptor (TCR) signaling, leading to T-cell anergy and exhaustion, a state where T-cells lose their ability to effectively kill cancer cells.[4][5][6]

Inhibition of DGKA by agents like this compound is hypothesized to have a two-pronged anti-cancer effect:

  • Direct Anti-Tumor Activity: By blocking DGKA, this compound can disrupt signaling pathways essential for cancer cell growth and survival, leading to apoptosis.[2][7]

  • Immunomodulatory Effects: DGKA inhibition enhances and sustains TCR signaling in T-cells, promoting their activation, proliferation, and effector function.[8][9][10] This can reverse T-cell anergy and exhaustion, making the tumor more susceptible to an immune attack.

Checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, work by blocking the inhibitory signals that cancer cells use to evade the immune system. However, their efficacy is often limited by the lack of pre-existing anti-tumor T-cell activity in the tumor microenvironment. The combination of a DGKA inhibitor like this compound with a checkpoint inhibitor is therefore highly synergistic in principle. This compound can "prime" the tumor microenvironment by increasing the number and activity of tumor-infiltrating T-cells, thereby rendering the tumor more sensitive to the effects of checkpoint blockade.[2][6][8][11][12]

Diagram 1: Proposed Mechanism of Action for this compound and Checkpoint Inhibitor Synergy

Pasodacigib_Checkpoint_Inhibitor_Synergy cluster_Tcell T-Cell cluster_Tumor Tumor Cell TCR TCR DAG DAG TCR->DAG Antigen Presentation DGKA DGKA DAG->DGKA Activation T-Cell Activation (Proliferation, Cytotoxicity) DAG->Activation PA Phosphatidic Acid DGKA->PA Conversion Anergy T-Cell Anergy/ Exhaustion PA->Anergy PD1 PD-1 PD1->Anergy Inhibitory Signal Tumor_Cell Tumor Cell Tumor_Growth Tumor Growth & Survival Tumor_Cell->Tumor_Growth PDL1 PD-L1 PDL1->PD1 This compound This compound This compound->DGKA Inhibits This compound->Tumor_Growth Inhibits Checkpoint_Inhibitor Checkpoint Inhibitor Checkpoint_Inhibitor->PD1 Blocks Interaction

Caption: this compound inhibits DGKA, enhancing T-cell activation, while checkpoint inhibitors block the PD-1/PD-L1 axis, preventing T-cell exhaustion.

Preclinical Performance Comparison

As this compound is in the discovery phase, direct preclinical data for its combination with checkpoint inhibitors is not yet publicly available. Therefore, this guide presents a comparative analysis using data from a representative DGKA inhibitor and a well-established comparator combination: the anti-VEGF agent lenvatinib (B1674733) plus an anti-PD-1 antibody.

Quantitative Data Summary

The following table summarizes preclinical data from syngeneic mouse models, providing a quantitative comparison of the anti-tumor efficacy of a DGKA inhibitor in combination with an anti-PD-1 antibody versus lenvatinib in combination with an anti-PD-1 antibody.

Treatment GroupTumor ModelPrimary EndpointResultSource
DGKA Inhibitor + Anti-PD-1 MC38 Colon AdenocarcinomaTumor Growth InhibitionAdditive effect on tumor growth inhibition.[13]
B16 MelanomaOverall SurvivalProlonged overall survival with DGKA inhibitor treatment.[13]
Lenvatinib + Anti-PD-1 Hepa1-6 Hepatocellular CarcinomaTumor Volume ReductionSignificant reduction in tumor volume compared to either agent alone.[1][8]
Hepa1-6 Hepatocellular CarcinomaCD8+ T-cell InfiltrationIncreased proportion of CD8+ T-cells in the tumor microenvironment.[1]
RAG Murine RCCTumor RegressionTumor regression to nonpalpable sizes in 50% of mice.[9]
Comparative Analysis

The preclinical data suggests that both DGKA inhibitor and anti-VEGF combinations with checkpoint inhibitors can lead to enhanced anti-tumor activity. The DGKA inhibitor combination shows promise in models that are typically less responsive to checkpoint inhibitors alone, suggesting a potent immunomodulatory effect. The lenvatinib and anti-PD-1 combination demonstrates significant tumor regression and favorable changes in the tumor immune microenvironment, particularly an increase in cytotoxic T-cells. The mechanisms are complementary: DGKA inhibitors directly boost T-cell function, while anti-VEGF agents may improve T-cell infiltration by normalizing tumor vasculature and reducing immunosuppressive cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for assessing the synergy between a novel agent and a checkpoint inhibitor in a syngeneic mouse model.

In Vivo Synergy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of a DGKA inhibitor in combination with an anti-PD-1 antibody.

Animal Model: C57BL/6 mice are a commonly used immunocompetent strain.

Tumor Cell Line: MC38 (colon adenocarcinoma) or B16-F10 (melanoma) cells are frequently used.

Experimental Groups (n=10 mice/group):

  • Vehicle Control

  • DGKA Inhibitor (e.g., INCB177054) alone

  • Anti-PD-1 Antibody alone

  • DGKA Inhibitor + Anti-PD-1 Antibody

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

  • Administer the DGKA inhibitor (e.g., by oral gavage, daily) and the anti-PD-1 antibody (e.g., by intraperitoneal injection, twice weekly) according to a predefined schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and spleens for further analysis.

Endpoint Analysis:

  • Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the vehicle control group.

  • Immunophenotyping: Analyze immune cell populations in tumors and spleens by flow cytometry (e.g., CD4+, CD8+, regulatory T-cells, myeloid-derived suppressor cells).

  • Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, FoxP3) to assess infiltration.

  • Cytokine Analysis: Measure cytokine levels in tumor homogenates or serum to assess the immune response.

Diagram 2: Experimental Workflow for Preclinical Synergy Assessment

Preclinical_Synergy_Workflow start Start implant Tumor Cell Implantation (Syngeneic Model) start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Treatment Administration (Vehicle, Mono, Combo) randomize->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Repeated Cycles endpoint Endpoint Analysis monitoring->endpoint tgi Tumor Growth Inhibition (TGI) endpoint->tgi flow Flow Cytometry (Immune Profiling) endpoint->flow ihc Immunohistochemistry (IHC) endpoint->ihc cytokine Cytokine Analysis endpoint->cytokine end End tgi->end flow->end ihc->end cytokine->end

Caption: A typical workflow for evaluating the in vivo synergy of a combination therapy in a preclinical tumor model.

Conclusion and Future Directions

The preclinical rationale for combining this compound with checkpoint inhibitors is robust, supported by the well-defined role of DGKA in both tumor biology and T-cell immunology. The anticipated synergistic effects, including enhanced tumor growth inhibition and a more favorable tumor immune microenvironment, position this combination as a highly promising therapeutic strategy.

Future preclinical studies should focus on generating direct comparative data for this compound in combination with various checkpoint inhibitors across a range of tumor models. Detailed characterization of the pharmacodynamic effects on immune cell populations and the tumor microenvironment will be critical for elucidating the precise mechanisms of synergy and for identifying potential biomarkers of response. These studies will be instrumental in guiding the clinical development of this compound and realizing its full potential in cancer immunotherapy.

Disclaimer: this compound is an investigational compound and is not approved for any indication. The information provided in this guide is for research and informational purposes only.

References

A Head-to-Head Comparison of Pasodacigib and Sonidegib: Two Distinct Approaches in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, pasodacigib and sonidegib represent two distinct investigational and clinical strategies, respectively. This guide provides a head-to-head comparison of these two agents, focusing on their disparate mechanisms of action, available experimental data, and the signaling pathways they modulate. While sonidegib is an established inhibitor of the Hedgehog signaling pathway with a clear clinical profile in advanced basal cell carcinoma, this compound is in the early stages of development as a Diacylglycerol Kinase Alpha (DGKA) inhibitor, with its clinical potential yet to be fully elucidated.

Mechanism of Action: Targeting Different Cellular Pathways

The most significant distinction between this compound and sonidegib lies in their molecular targets and the signaling pathways they inhibit.

This compound: A Diacylglycerol Kinase Alpha (DGKA) Inhibitor

This compound is an inhibitor of Diacylglycerol Kinase Alpha (DGKA), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). Both DAG and PA are critical lipid second messengers involved in various cellular processes.[1] In the context of cancer, DGKA is implicated in promoting cell proliferation and survival.[2][3] By inhibiting DGKA, this compound is expected to increase the intracellular levels of DAG and decrease the levels of PA. This shift in the DAG/PA balance can lead to the activation of protein kinase C (PKC) and other DAG-effector proteins, which can, in turn, modulate cellular processes like apoptosis and cell cycle arrest.[1][2] Furthermore, DGKA inhibition has been shown to enhance anti-tumor immune responses.[4] The development of this compound is currently in the discovery phase.[5]

Sonidegib: A Hedgehog Signaling Pathway Inhibitor

Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[6][7][8] The Hh pathway is crucial during embryonic development and is largely inactive in adult tissues.[9] However, aberrant reactivation of this pathway is a known driver in several cancers, most notably basal cell carcinoma (BCC).[8][10][11] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO.[11] When the Hh ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of genes that promote cell proliferation and survival.[7][11] Sonidegib binds to and inhibits SMO, thereby blocking the entire downstream signaling cascade.[6][7]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and sonidegib.

DGKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PLC PLC DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 DGKA DGKA DAG->DGKA PKC PKC DAG->PKC activates PA Phosphatidic Acid (PA) mTOR mTOR PA->mTOR activates DGKA->PA phosphorylates This compound This compound This compound->DGKA inhibits Apoptosis Apoptosis PKC->Apoptosis promotes Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes

Figure 1: Simplified DGKA Signaling Pathway and the inhibitory action of this compound.

Hedgehog_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., SHH) PTCH1 Patched (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits SUFU-GLI complex Sonidegib Sonidegib Sonidegib->SMO inhibits GLI GLI SUFU->GLI sequesters & promotes degradation GLI_A Activated GLI (GLI-A) GLI->GLI_A activation & nuclear translocation Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_A->Target_Genes promotes transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation

Figure 2: The Hedgehog Signaling Pathway and the inhibitory action of sonidegib.

Clinical and Preclinical Data

The available data for sonidegib is extensive, stemming from rigorous clinical trials. In contrast, public information on this compound's experimental data is limited due to its early developmental stage.

This compound: Preclinical Data

As this compound is in the discovery phase of development, there is no publicly available clinical trial data.[5] Preclinical studies on DGKA inhibition have suggested potential anti-cancer effects, including the induction of apoptosis in glioblastoma cells and the inhibition of angiogenesis.[1][2] Further preclinical and eventually clinical studies will be necessary to establish the safety and efficacy of this compound.

Sonidegib: Clinical Data from the BOLT Study

Sonidegib's efficacy and safety have been well-characterized in the pivotal Phase II, randomized, double-blind BOLT (Basal cell carcinoma Outcomes with LDE225 Treatment) study in patients with locally advanced or metastatic basal cell carcinoma.[12][13][14][15][16]

Table 1: Efficacy of Sonidegib in the BOLT Study (30-Month Analysis) [13][16]

IndicationDosageObjective Response Rate (ORR) - Central ReviewMedian Duration of Response (DoR) - Central Review
Locally Advanced BCC200 mg daily56.1%26.1 months
Metastatic BCC200 mg daily7.7%24.0 months

Table 2: Common Adverse Events (AEs) of Sonidegib (200 mg) in the BOLT Study [13][17]

Adverse EventFrequency (Any Grade)
Muscle Spasms54%
Alopecia49%
Dysgeusia (Taste alteration)44%
Fatigue41-49%
NauseaNot specified in top common AEs
Decreased AppetiteNot specified in top common AEs
Weight DecreaseNot specified in top common AEs

Experimental Protocols

This compound

Due to the early, non-clinical stage of development for this compound, detailed experimental protocols for clinical trials are not available. Preclinical investigations would typically involve in vitro studies using cancer cell lines to assess the drug's effect on cell viability, proliferation, and signaling pathways, as well as in vivo studies in animal models (e.g., xenografts) to evaluate anti-tumor activity and toxicity.

Sonidegib: The BOLT Study Protocol

The BOLT study was a randomized, double-blind, multicenter, phase 2 clinical trial designed to evaluate the efficacy and safety of sonidegib in adult patients with locally advanced basal cell carcinoma (laBCC) not amenable to curative surgery or radiotherapy, or metastatic basal cell carcinoma (mBCC).[12][16]

  • Study Design: Patients were randomized in a 1:2 ratio to receive either 200 mg or 800 mg of sonidegib orally once daily.[16]

  • Patient Population: Eligible patients were treatment-naïve for Hedgehog pathway inhibitors.[16]

  • Endpoints: The primary endpoint was the objective response rate (ORR) as assessed by a central review committee using modified Response Evaluation Criteria in Solid Tumors (mRECIST).[13] Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[13]

  • Assessments: Tumor assessments were conducted at baseline, weeks 5 and 9, and then every 8 weeks during the first year and every 12 weeks thereafter.[15] Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations.[15]

Experimental Workflow Diagram

BOLT_Study_Workflow Patient_Screening Patient Screening (laBCC or mBCC, HPI-naïve) Randomization Randomization (1:2) Patient_Screening->Randomization Arm_A Sonidegib 200 mg daily Randomization->Arm_A Arm_B Sonidegib 800 mg daily Randomization->Arm_B Treatment Treatment until Disease Progression or Unacceptable Toxicity Arm_A->Treatment Arm_B->Treatment Efficacy_Assessment Efficacy Assessment (ORR, DoR, PFS, OS) Treatment->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Treatment->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Figure 3: Simplified workflow of the BOLT clinical trial for sonidegib.

Conclusion

This compound and sonidegib are two molecules at vastly different stages of drug development, targeting distinct signaling pathways implicated in cancer. Sonidegib is a well-established Hedgehog pathway inhibitor with proven efficacy and a defined safety profile for the treatment of advanced basal cell carcinoma. In contrast, this compound is an early-stage investigational drug targeting the DGKA pathway, with its therapeutic potential still under exploration.

A direct comparison of their performance is not currently feasible due to the lack of head-to-head clinical trials and the nascent stage of this compound's development. Future research, including preclinical and clinical studies, will be essential to delineate the therapeutic role, if any, of this compound in oncology. For researchers and drug development professionals, the comparison of these two agents highlights the diverse strategies being employed to combat cancer by targeting critical cellular signaling pathways. While sonidegib provides a clear example of a successful targeted therapy, this compound represents a novel approach with a mechanism of action that warrants further investigation.

References

Independent Verification of Pasodacigib's Mechanism: A Comparative Guide to DGKα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pasodacigib (BAY 2862789), an investigational Diacylglycerol Kinase alpha (DGKα) inhibitor, with other molecules targeting the same pathway. The information presented herein is supported by experimental data from preclinical and ongoing clinical studies, offering a comprehensive overview for researchers in oncology and immunology.

This compound is an orally bioavailable small molecule inhibitor of DGKα, an enzyme that plays a crucial role in regulating T-cell activation and has been implicated in cancer cell proliferation and survival.[1][2] By inhibiting DGKα, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG. This, in turn, enhances T-cell receptor (TCR) signaling, promoting an anti-tumor immune response.[1][2][3] Additionally, direct anti-tumor effects may be exerted by inducing apoptosis and suppressing cancer cell proliferation.[2][4]

Comparative Analysis of DGKα Inhibitors

Several small molecules have been identified as inhibitors of DGKα. This section provides a comparative summary of their performance based on available preclinical data.

CompoundTarget(s)IC50 (DGKα)Cellular Activity (EC50)Key Features
This compound (BAY 2862789) DGKαData not publicly disclosedData not publicly disclosedOrally bioavailable; in Phase 1 clinical trials for advanced solid tumors.[2][5][6]
Ritanserin DGKα, 5HT2A/2B receptorsLow micromolar rangeNot specifiedRepurposed drug; lacks specificity for DGKα.[7][8]
R59022 DGKαNanomolar rangeNot specifiedFirst-generation inhibitor with poor selectivity and pharmacokinetics.[9]
R59949 DGKα4.3 µMInactive at 20 µM in pERK assayFirst-generation inhibitor with poor selectivity and pharmacokinetics.[9][10]
BMS-502 DGKα, DGKζDGKα: 0.053 µMpERK activation in human whole bloodDual inhibitor of DGKα and DGKζ.[10]
Compound 2 (Insilico Medicine) DGKα0.11 nMIL-2 Induction: 1371 nMPotent enzymatic activity.[9]
Compound 4 (Insilico Medicine) DGKα0.27 nMIL-2 Induction: 336 nMImproved cellular activity compared to Compound 2.[9]
Compound 16 (Insilico Medicine) DGKα0.27 nMpERK activation: ~111 nM (average)Potent and selective with favorable in vitro ADME profile.[11]

Signaling Pathway and Mechanism of Action

The inhibition of DGKα by this compound and its alternatives leads to the modulation of downstream signaling pathways critical for T-cell function and cancer cell biology.

DGKA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Cleavage DAG DAG PIP2->DAG DGKa DGKα DAG->DGKa Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activation PKC PKCθ DAG->PKC Activation PA PA DGKa->PA Conversion Ras Ras RasGRP1->Ras NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Transcription Gene Transcription (e.g., IL-2) MAPK_Pathway->Transcription NFkB_Pathway->Transcription This compound This compound This compound->DGKa Inhibition

Caption: Simplified DGKα signaling pathway in T-cells.

Experimental Protocols

The verification of this compound's mechanism and the comparison with other inhibitors rely on a set of key in vitro and cellular assays.

DGKα Enzymatic Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of DGKα by measuring the amount of ADP produced during the phosphorylation of DAG.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant DGKα enzyme, a DAG substrate (e.g., 1,2-dilauroyl-sn-glycerol), ATP, and the test compound (e.g., this compound) at various concentrations in a suitable buffer.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Data Analysis: The luminescence signal, which is proportional to the amount of ADP generated and thus the DGKα activity, is measured using a luminometer. The IC50 value, representing the concentration of the inhibitor required to reduce DGKα activity by 50%, is calculated from the dose-response curve.[9]

T-Cell Activation Assays

These assays assess the functional consequence of DGKα inhibition on T-cell activity.

1. IL-2 Production Assay:

  • Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are cultured in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies) and varying concentrations of the DGKα inhibitor.

  • Measurement: After a defined incubation period, the concentration of Interleukin-2 (IL-2) in the cell culture supernatant is measured using an ELISA kit.

  • Analysis: The EC50 value, the concentration of the inhibitor that induces a half-maximal increase in IL-2 production, is determined.[9][11]

2. Phospho-ERK (pERK) Assay:

  • Cell Stimulation: Similar to the IL-2 assay, T-cells (either isolated or within PBMCs) are stimulated in the presence of the inhibitor.

  • Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pERK and T-cell markers (e.g., CD4, CD8). The level of pERK is then quantified by flow cytometry.

  • Analysis: An increase in the pERK signal indicates activation of the MAPK pathway downstream of the TCR. The EC50 for pERK induction can be calculated.[10][11]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Enzyme Purified DGKα Enzyme Assay Enzymatic Assay (e.g., ADP-Glo) Enzyme->Assay Substrate DAG + ATP Substrate->Assay Inhibitor This compound / Alternatives Inhibitor->Assay IC50 Determine IC50 Assay->IC50 PBMCs Human PBMCs Stimulation T-Cell Stimulation (+ Inhibitor) PBMCs->Stimulation IL2_Assay IL-2 Production Assay (ELISA) Stimulation->IL2_Assay pERK_Assay pERK Activation Assay (Flow Cytometry) Stimulation->pERK_Assay EC50 Determine EC50 IL2_Assay->EC50 pERK_Assay->EC50

Caption: General workflow for evaluating DGKα inhibitors.

Conclusion

This compound represents a promising clinical-stage DGKα inhibitor with the potential to enhance anti-tumor immunity.[2] The independent verification of its mechanism of action relies on a combination of enzymatic and cellular assays that are standard in the field of kinase drug discovery. The comparative data, although limited for this compound itself due to its developmental stage, suggests that newer generations of DGKα inhibitors exhibit high potency and selectivity.[9][11] Further preclinical and clinical data for this compound will be crucial for a more definitive comparison with other inhibitors and for fully elucidating its therapeutic potential.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Pasodacigib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Pasodacigib are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, a comprehensive approach based on the safety data sheets (SDS) of similar hazardous pharmaceutical compounds and general guidelines for hazardous waste management provides a robust framework for its safe disposal. This guide offers procedural, step-by-step information to manage this compound waste effectively.

Hazard Classification and Safety Precautions

This compound, as a potent pharmaceutical compound, should be managed as a hazardous substance. General safety precautions, as outlined in various safety data sheets for similar materials, must be strictly followed to minimize exposure risks.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, eye protection, and face protection when handling this compound.[1][2][3][4][5]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][2][3] Wash hands thoroughly after handling.[1][3]

  • Ventilation: Handle this compound in well-ventilated areas or within closed systems to avoid inhalation of dust or fumes.[1][3][4]

  • Environmental Release: Prevent the release of this compound into the environment.[1][2] Spills should be collected and managed as hazardous waste.[1]

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste, from initial segregation to final disposal.

Pasodacigib_Disposal_Workflow cluster_0 Step 1: Segregation at Point of Generation cluster_1 Step 2: Waste Categorization cluster_2 Step 3: Containerization and Labeling cluster_3 Step 4: Storage and Disposal A This compound Waste Generated (e.g., unused product, contaminated labware) B Segregate from general and biohazardous waste A->B Immediate Action C Is the waste a controlled substance? B->C D Is it trace chemotherapy waste? C->D No F Package in DEA-compliant container (Consult licensed reverse distributor) C->F Yes E Is it classified as RCRA hazardous waste? D->E No G Place in designated trace chemotherapy waste container (Yellow or as per institutional policy) D->G Yes H Place in black container labeled 'Hazardous Waste Pharmaceuticals' E->H Yes I Place in non-hazardous pharmaceutical waste container (White with blue lid or as per institutional policy) E->I No J Store in a secure, designated area F->J G->J H->J I->J K Arrange for pickup by a licensed hazardous waste disposal service J->K L Complete hazardous waste manifest K->L M Final Disposal via Incineration (preferred method) L->M

References

Essential Safety and Handling Protocols for Pasodacigib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for Pasodacigib, including a formal Safety Data Sheet (SDS), is not publicly available at this time. The following guidelines are based on general best practices for handling potent, non-volatile small molecule kinase inhibitors in a research and development setting. Researchers must obtain the compound-specific SDS from the manufacturer or supplier for detailed and definitive safety information before commencing any work.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is intended to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure to potent pharmaceutical compounds.[1][2] The following table summarizes the recommended PPE for handling this compound powder and solutions.

Body AreaPPE RecommendationRationale
Respiratory NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of airborne particles, especially when handling the solid compound.
Hands Double-gloving with nitrile glovesProvides a barrier against direct skin contact. Double-gloving is recommended when handling potent compounds.
Eyes Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.[2][3] Prescription glasses are not a substitute for safety goggles.[4]
Body Disposable, fluid-resistant lab coat or gownProtects skin and personal clothing from contamination.
Feet Closed-toe shoes and disposable shoe coversPrevents contamination of personal footwear and subsequent spread outside the laboratory.

Operational Plan for Handling and Weighing

Adherence to a strict operational plan is crucial to minimize exposure risk during the handling and weighing of this compound.

Experimental Protocol: Weighing of this compound Powder

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Prepare all necessary equipment (e.g., weigh paper, spatula, vials) and place them within the containment area.

  • Weighing:

    • Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper using a clean spatula.

    • Avoid any actions that could generate dust.

    • Once the desired weight is achieved, securely close the stock container.

  • Solubilization (if applicable):

    • If preparing a solution, add the solvent to the vial containing the weighed this compound within the containment area.

    • Ensure the vial is securely capped before removing it from the containment area.

  • Decontamination:

    • Wipe down all surfaces and equipment within the containment area with an appropriate deactivating solution (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of these solutions down the drain.

  • Decontamination: Follow institutional guidelines for the disposal of hazardous chemical waste.

Emergency Procedures: Spill Response

In the event of a spill, a clear and practiced response plan is critical. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Follow_Up Follow-Up Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill if safe to do so Evacuate->Isolate Assess Assess the extent of the spill Isolate->Assess Consult Consult the SDS for this compound Assess->Consult Don_PPE Don appropriate PPE Consult->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Clean Clean the area with deactivating solution Contain->Clean Dispose Dispose of all contaminated materials as hazardous waste Clean->Dispose Report Report the incident to the Safety Officer Dispose->Report Review Review procedures to prevent recurrence Report->Review

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。